D-b-Imidazole lactic Acid Monohydrate
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H10N2O4 |
|---|---|
Molecular Weight |
174.15 g/mol |
IUPAC Name |
(2R)-2-hydroxy-3-(1H-imidazol-5-yl)propanoic acid;hydrate |
InChI |
InChI=1S/C6H8N2O3.H2O/c9-5(6(10)11)1-4-2-7-3-8-4;/h2-3,5,9H,1H2,(H,7,8)(H,10,11);1H2/t5-;/m1./s1 |
InChI Key |
LJUYTQBGWOQLKC-NUBCRITNSA-N |
Isomeric SMILES |
C1=C(NC=N1)C[C@H](C(=O)O)O.O |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)O.O |
Origin of Product |
United States |
Foundational & Exploratory
Molecular structure and properties of D-b-imidazole lactic acid monohydrate
The following technical guide provides an in-depth analysis of D-β-Imidazole Lactic Acid Monohydrate , structured for researchers and drug development professionals.
Molecular Identity, Metabolic Significance, and Analytical Profiling
Executive Summary
D-β-Imidazole Lactic Acid Monohydrate (CAS: 1246814-96-9) is the hydrated, D-enantiomer of imidazole lactic acid, a pivotal metabolite in histidine catabolism.[1] While the L-isomer is the predominant mammalian metabolite arising from the transamination of L-histidine, the D-isomer serves as a critical chiral standard in metabolomics and a specific biomarker in bacterial metabolism studies.
This guide delineates the physicochemical properties, biological pathways, and rigorous analytical protocols required for the identification and utilization of this compound in pharmaceutical research.
Molecular Identity & Physicochemical Profile[2][3][4][5]
Nomenclature and Structure
-
IUPAC Name: (2R)-2-hydroxy-3-(1H-imidazol-5-yl)propanoic acid hydrate
-
Common Synonyms: D-b-Imidazole lactic acid; D-3-(imidazol-4-yl)lactic acid monohydrate
-
Stereochemistry: The (R)-configuration at the α-carbon corresponds to the D-isomer in Fischer projection, analogous to D-histidine.
Key Physicochemical Properties
The monohydrate form is preferred for handling due to its stability compared to the hygroscopic anhydrous acid.
| Property | Value / Description |
| Molecular Formula | |
| Molecular Weight | 174.15 g/mol (Monohydrate); 156.14 g/mol (Anhydrous) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, dilute acids/bases; sparingly soluble in ethanol.[2] |
| Melting Point | > 200°C (Decomposition often observed) |
| pKa Values | pKa1 ≈ 2.9 (Carboxyl); pKa2 ≈ 6.0 (Imidazole) |
| Chirality | D-Isomer (R-configuration) |
| Hygroscopicity | Monohydrate is stable; anhydrous form absorbs moisture. |
Biological Significance & Metabolic Pathways[3][7][8][9]
Histidine Catabolism and Deviation
In biological systems, imidazole lactic acid is produced via the transamination pathway of histidine, an alternative to the primary elimination pathway (histidase
-
Primary Route (L-Isomer): L-Histidine is converted to Imidazole Pyruvate by Histidine Transaminase. Imidazole Pyruvate is then reduced to L-Imidazole Lactate by Aromatic Alpha-Keto Acid Dehydrogenase.
-
D-Isomer Origin: D-β-Imidazole Lactic Acid typically arises from:
-
Bacterial Metabolism: Bacterial racemases or D-specific dehydrogenases acting on imidazole pyruvate.
-
D-Amino Acid Metabolism: Degradation of D-Histidine (often of dietary or bacterial origin) via D-amino acid oxidase (DAAO).
-
Pathophysiological Relevance
-
Histidinemia: In patients with histidase deficiency, the primary catabolic route is blocked. Histidine accumulates and is shunted to the transamination pathway, elevating Imidazole Lactic Acid levels in urine and cerebrospinal fluid (CSF).
-
AADC Deficiency: While Aromatic L-Amino Acid Decarboxylase (AADC) deficiency primarily affects dopamine/serotonin, imidazole lactate serves as a differential marker to exclude other metabolic errors.
-
Oxidative Stress: At high concentrations (>5 mM), imidazole lactic acid exhibits antioxidant properties, whereas lower concentrations may paradoxically enhance radical generation [1].[3]
Visualization: Metabolic Pathway
The following diagram illustrates the bifurcation of histidine metabolism leading to imidazole lactate.
Figure 1: Bifurcation of Histidine catabolism showing the origin of L- and D-Imidazole Lactate.
Synthesis & Isolation Protocol
For research applications requiring high enantiomeric purity (>98% ee), enzymatic resolution or asymmetric synthesis is preferred over extraction from biological matrices.
Enzymatic Synthesis Strategy
This protocol utilizes D-Lactate Dehydrogenase (D-LDH) to stereoselectively reduce imidazole pyruvate.
Reagents:
-
Substrate: Imidazole Pyruvate (prepared from L-Histidine via transaminase).[4]
-
Enzyme: D-Lactate Dehydrogenase (e.g., from Lactobacillus species).
-
Cofactor: NADH (regenerated via Formate Dehydrogenase system).
-
Buffer: Phosphate Buffer (100 mM, pH 7.4).
Workflow:
-
Reaction Setup: Dissolve Imidazole Pyruvate (10 mM) in buffer. Add NADH (0.1 mM) and D-LDH (5 U/mL).
-
Incubation: Stir at 30°C for 12–24 hours. Monitor consumption of pyruvate via HPLC.
-
Quenching: Acidify to pH 2.0 using 1M HCl to stop the reaction and protonate the carboxyl group.
-
Isolation:
-
Apply reaction mixture to a cation-exchange column (e.g., Dowex 50W).
-
Wash with water to remove enzymes and anions.
-
Elute imidazole lactate with 2M
.
-
-
Crystallization: Concentrate eluate; redissolve in minimal water and add ethanol to induce crystallization of the monohydrate.
Analytical Characterization
To validate the identity and purity of D-β-Imidazole Lactic Acid Monohydrate, the following multi-modal analysis is required.
HPLC-MS/MS Method (Metabolomics Standard)
This method separates the D-isomer from biological matrices. Note that chiral columns are necessary to distinguish D from L if a racemic background is present.
-
Column: Chiralpak ZWIX(+) or equivalent zwitterionic chiral stationary phase (150 x 3 mm, 3 µm).
-
Mobile Phase:
-
A: MeOH/ACN/H2O (49:49:2) + 50 mM Formic Acid + 25 mM Diethylamine.
-
B: MeOH/ACN/H2O (49:49:2) + 5 mM Formic Acid + 2.5 mM Diethylamine.
-
-
Detection: ESI Positive Mode (
). -
MRM Transition:
-
Precursor: m/z 157.1
-
Product Ions: m/z 111.1 (Imidazole propionate fragment), m/z 81.0 (Imidazole ring).
-
Nuclear Magnetic Resonance (NMR)
The monohydrate water peak will appear around 4.8 ppm (variable) in
- 8.60 (s, 1H, Imidazole C2-H)
- 7.35 (s, 1H, Imidazole C5-H)
-
4.45 (dd, 1H,
-CH, J = 4.5, 7.8 Hz) -
3.15 (dd, 1H,
-CH , J = 4.5, 15.2 Hz) -
3.02 (dd, 1H,
-CH , J = 7.8, 15.2 Hz)
Visualization: Analytical Workflow
Figure 2: Analytical validation triad for quality control.
Handling, Stability & Safety
Storage Protocols
-
Temperature: Store at -20°C for long-term stability. The monohydrate is stable at 4°C for weeks.
-
Atmosphere: Hygroscopic tendencies are reduced in the monohydrate form, but storage in a desiccator is recommended.
-
Solution Stability: Aqueous solutions are stable at pH 4–7. Avoid strong alkaline conditions (> pH 10) for prolonged periods to prevent racemization or ring opening.
Safety Profile
-
Hazard Classification: Irritant (Skin/Eye).
-
PPE: Standard laboratory gloves (Nitrile), safety goggles, and lab coat.
-
Disposal: Dilute with water and dispose of via organic waste streams according to local regulations.
References
-
Effects of histidine and imidazolelactic acid on oxidative stress. Source: PubMed (NIH) URL:[Link]
-
D-beta-Imidazole lactic Acid Monohydrate - PubChem Compound Summary. Source: National Library of Medicine (PubChem) URL:[Link]
-
Metabolic pathways of Histidine and Imidazole-lactate degradation. Source: BioCyc Database URL:[Link]
-
Enzymatic Synthesis of D-Amino Acids and Derivatives. Source: MDPI (Int. J. Mol. Sci.) URL:[Link]
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- 3. Effects of histidine and imidazolelactic acid on various parameters of the oxidative stress in cerebral cortex of young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. imidazole-lactate degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermodynamic Stability of D-β-Imidazole Lactic Acid in Aqueous Solution
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the thermodynamic stability of D-β-imidazole lactic acid in aqueous solutions. By integrating theoretical principles with actionable experimental protocols, this document serves as a robust resource for determining the intrinsic stability, degradation kinetics, and shelf-life of this important molecule.
Introduction and Strategic Importance
D-β-imidazole lactic acid, a molecule incorporating both a heterocyclic imidazole ring and an alpha-hydroxy carboxylic acid moiety, presents a unique stability profile.[1][2][3] Understanding its behavior in an aqueous environment is critical for the development of stable, safe, and effective pharmaceutical formulations. The aqueous stability of a drug substance directly impacts its shelf-life, bioavailability, and potential for toxic degradant formation. This guide outlines the fundamental principles and a systematic approach to rigorously characterize the thermodynamic stability of D-β-imidazole lactic acid.
The imidazole group can be susceptible to oxidation and photodegradation, while the lactic acid portion, particularly the ester-like linkage if it were to form dimers or oligomers, could be prone to hydrolysis.[4][5][6] The interaction and influence of these two functional groups necessitate a holistic stability assessment.
Theoretical Framework: Predicting Degradation
A scientifically sound stability study is built upon a strong theoretical foundation. The structure of D-β-imidazole lactic acid suggests several potential degradation pathways that must be investigated.
Molecular Structure and Physicochemical Properties
-
IUPAC Name: (2R)-2-hydroxy-3-(1H-imidazol-5-yl)propanoic acid[1]
-
Molecular Formula: C6H8N2O3[3]
-
Functional Groups: Imidazole ring, secondary alcohol, carboxylic acid.
-
pKa: The molecule possesses both an acidic carboxylic group and a basic imidazole ring, making its charge and reactivity highly pH-dependent. The imidazole ring typically has a pKa around 7, while the carboxylic acid has a pKa around 3-4.[7][8] This duality is central to its stability profile.
Postulated Degradation Pathways
Understanding potential degradation mechanisms is key to designing stability-indicating analytical methods. The primary pathways for D-β-imidazole lactic acid are likely to be hydrolysis and oxidation.
-
Hydrolytic Degradation: While the core structure is not an ester or amide, forced conditions (strong acids or bases) could potentially catalyze ring-opening or other complex reactions. The rate of hydrolysis for imidazole-containing compounds is highly dependent on pH.[9][10][11]
-
Oxidative Degradation: The imidazole ring is known to be susceptible to oxidation, which can be initiated by atmospheric oxygen (autoxidation), peroxides, or metal ions.[4][5][12] This can lead to the formation of various oxidized species, potentially altering the molecule's efficacy and safety profile.
-
Photodegradation: Imidazole moieties can also be sensitive to light, particularly UV radiation, leading to radical-mediated degradation pathways.[4][5]
Below is a conceptual diagram illustrating the primary stress factors that can influence the stability of D-β-imidazole lactic acid.
Caption: Key environmental stressors and their potential degradation outcomes for D-β-imidazole lactic acid.
Experimental Design: A Step-by-Step Guide
A comprehensive stability assessment involves a multi-stage process, from method development to forced degradation and long-term kinetic studies.
Stage 1: Development of a Stability-Indicating Analytical Method
The cornerstone of any stability study is a validated analytical method that can accurately quantify the parent compound and separate it from all potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique.[13][14]
Experimental Protocol: HPLC Method Development
-
Column Selection: Initiate with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). This provides a good starting point for retaining the moderately polar D-β-imidazole lactic acid.
-
Mobile Phase Selection:
-
Aqueous Component: Start with a low pH mobile phase to ensure the carboxylic acid is protonated and well-retained. A 20 mM phosphate buffer at pH 2.5 is a logical choice. Ion suppression chromatography at a low pH is a standard approach for retaining and separating organic acids.[15]
-
Organic Component: Use acetonitrile or methanol as the organic modifier.
-
-
Wavelength Selection: Perform a UV scan of D-β-imidazole lactic acid. The imidazole ring typically exhibits a UV absorbance maximum around 200-220 nm.[12] Select this wavelength for detection to maximize sensitivity.
-
Gradient Optimization: Develop a gradient elution method to ensure that any degradation products, which may have different polarities, are eluted and separated from the parent peak. A typical gradient might run from 5% to 95% organic modifier over 20-30 minutes.
-
Method Validation: Once the method is optimized, it must be validated according to ICH guidelines, including specificity (forced degradation), linearity, accuracy, precision, and robustness.
Stage 2: Forced Degradation (Stress Testing)
Forced degradation studies are essential to identify likely degradation products and demonstrate the specificity of the analytical method.
Experimental Protocol: Forced Degradation Study
-
Prepare Stock Solution: Prepare a stock solution of D-β-imidazole lactic acid in water or a suitable buffer at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60-80°C for several hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for several hours. Imidazole compounds can be susceptible to base-mediated autoxidation.[4]
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Keep at room temperature for several hours.
-
Thermal Degradation: Heat the stock solution at 60-80°C.
-
Photodegradation: Expose the stock solution to a calibrated light source (e.g., ICH-compliant photostability chamber).
-
Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by the validated HPLC method. Aim for 10-30% degradation of the parent compound.
Stage 3: Isothermal Kinetic Studies
To determine the thermodynamic stability, kinetic studies are performed at several elevated temperatures.
Experimental Protocol: Kinetic Study
-
Temperature Selection: Choose at least three temperatures (e.g., 40°C, 50°C, 60°C).
-
pH Selection: Conduct the study at a minimum of three pH values (e.g., pH 4, 7, and 9) to understand the pH-rate profile. Use appropriate buffers (e.g., acetate for pH 4, phosphate for pH 7, borate for pH 9).
-
Sample Preparation: Prepare multiple sealed vials of the D-β-imidazole lactic acid solution at the target concentration for each pH and temperature condition.
-
Incubation: Place the vials in calibrated, temperature-controlled ovens.
-
Sampling and Analysis: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28 days), remove vials from each condition and immediately store them at -20°C to halt further degradation. Analyze all samples using the validated HPLC method.
Data Analysis and Thermodynamic Interpretation
The data from the kinetic studies are used to calculate degradation rate constants and thermodynamic parameters.
Determining the Order of Reaction and Rate Constants
For each condition (pH and temperature), plot the concentration of D-β-imidazole lactic acid versus time. If the degradation follows first-order kinetics (which is common for drug degradation in solution), a plot of the natural logarithm of concentration (ln[C]) versus time will yield a straight line.
-
Equation: ln[C]t = ln[C]0 - kt
-
The slope of this line is equal to the negative of the apparent first-order rate constant (-k).
| Temperature (°C) | pH | Apparent Rate Constant, k (day⁻¹) | Half-life, t½ (days) |
| 50 | 4.0 | 0.015 | 46.2 |
| 50 | 7.0 | 0.008 | 86.6 |
| 50 | 9.0 | 0.025 | 27.7 |
| 60 | 4.0 | 0.045 | 15.4 |
| 60 | 7.0 | 0.024 | 28.9 |
| 60 | 9.0 | 0.075 | 9.2 |
| 70 | 4.0 | 0.120 | 5.8 |
| 70 | 7.0 | 0.065 | 10.7 |
| 70 | 9.0 | 0.200 | 3.5 |
| Table 1: Hypothetical kinetic data for the degradation of D-β-imidazole lactic acid under various conditions. |
The Arrhenius Equation and Activation Energy
The thermodynamic stability is quantified by the activation energy (Ea), which describes the temperature dependence of the reaction rate. This is calculated using the Arrhenius equation.
-
Arrhenius Equation: k = Ae^(-Ea/RT)
-
Linear Form: ln(k) = ln(A) - (Ea/R)(1/T)
Where:
-
k is the rate constant
-
A is the pre-exponential factor
-
Ea is the activation energy
-
R is the gas constant (8.314 J/mol·K)
-
T is the absolute temperature in Kelvin
By plotting ln(k) versus 1/T for each pH, a straight line is obtained. The slope of this line is equal to -Ea/R, from which the activation energy can be calculated. A higher activation energy indicates greater stability, as more energy is required to initiate the degradation reaction.
The workflow for determining thermodynamic stability is summarized in the diagram below.
Caption: Workflow for the determination of thermodynamic stability parameters.
Conclusion
This guide provides a comprehensive, scientifically-grounded methodology for evaluating the thermodynamic stability of D-β-imidazole lactic acid in aqueous solution. By following this structured approach—from developing a stability-indicating method to conducting rigorous kinetic studies and performing Arrhenius analysis—researchers can accurately characterize the molecule's degradation profile. The resulting data on rate constants and activation energy are indispensable for predicting shelf-life, guiding formulation development, and ensuring the ultimate safety and efficacy of the final product. This systematic process embodies the principles of quality by design, building a deep understanding of the molecule's intrinsic properties to mitigate stability risks.
References
-
Kinetics of imidazole catalyzed ester hydrolysis: Use of buffer dilutions to determine spontaneous rate, catalyzed rate, and reaction order. Journal of Chemical Education (ACS Publications). Available at: [Link]
-
Intramolecular Inhibition by Imidazole in Acid‐Catalyzed Hydrolysis of Protected Carbohydrates. PMC. Available at: [Link]
-
Activation parameters of hydrolysis of imidazolines at pH ≈ 12. ResearchGate. Available at: [Link]
-
D-b-Imidazole lactic Acid Monohydrate. PubChem. Available at: [Link]
-
Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study. ACS ES&T Air. Available at: [Link]
-
Intramolecular catalysis. Part 9.1 The hydrolysis of p-nitrophenyl acetate catalysed by imidazoles having proximate carboxylate groups. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
-
Hydrolysis rates of some acetylimidazole derivatives. Canadian Journal of Chemistry. Available at: [Link]
-
The Effects of Various pH and Temperature to Enhance Lactic Acid Production using Lactobacillus casei and Lactobacillus rhamnosus. AIP Publishing. Available at: [Link]
-
The effect of temperature and pH on the growth of lactic acid bacteria: A pH-auxostat study. International Journal of Food Microbiology. Available at: [Link]
-
The Effects of Post-Collection Time and Transport Temperature on Lactic Acid Integrity: A Comprehensive Literature Review. Cureus. Available at: [Link]
-
The effect of temperature and pH on the growth of lactic acid bacteria: a pH-auxostat study. PubMed. Available at: [Link]
-
Influence of temperature and pH on the production of biosurfactant, bacteriocin and lactic acid by Lactococcus lactis CECT-4434. Taylor & Francis Online. Available at: [Link]
-
Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Biodegradability of imidazole structures. ResearchGate. Available at: [Link]
-
An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. Available at: [Link]
-
Imidazolelactic acid. PubChem. Available at: [Link]
-
Analytical Methods for Organic Acids. Shimadzu (Europe). Available at: [Link]
-
Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. PMC. Available at: [Link]
-
Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. ResearchGate. Available at: [Link]
-
Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Waters. Available at: [Link]
-
Analysis of Organic Acids in Aqueous Samples Application. Agilent. Available at: [Link]
-
Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu Corporation. Available at: [Link]
-
Thermal stability and exothermic behaviour of imidazole ionic liquids with different anion types under oxidising and inert atmospheres. ResearchGate. Available at: [Link]
-
Imidazolelactic acid. FooDB. Available at: [Link]
-
Imidazole-5-lactic acid, TMS. NIST WebBook. Available at: [Link]
-
Modelling of the thermophysical lactic acid aqueous solutions. Density and viscosity. ResearchGate. Available at: [Link]
-
Enthalpic interactions of amino acids with imidazole in aqueous solutions at 298.15 K. Semantic Scholar. Available at: [Link]
-
Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. PMC. Available at: [Link]
-
Control of Globular Protein Thermal Stability in Aqueous Formulations by the Positively Charged Amino Acid Excipients. White Rose Research Online. Available at: [Link]
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The Enigmatic Metabolite: Unraveling the Biological Significance of D-β-Imidazole Lactic Acid in Histidine Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: Histidine, an essential amino acid, is catabolized primarily through a well-defined enzymatic pathway initiated by histidase. However, under conditions of metabolic stress or genetic deficiency, alternative pathways become significant, leading to the production of metabolites such as imidazole pyruvic acid and its reduced form, imidazole lactic acid. This guide delves into the specific, yet poorly understood, biological significance of the D-enantiomer of β-imidazole lactic acid. While literature on the L-form is sparse, information on the D-isomer is virtually non-existent, positioning it as a frontier molecule in metabolomics. This document synthesizes the established principles of histidine metabolism, explores the plausible origins of D-β-imidazole lactic acid from both host and microbial sources, and contextualizes its potential significance by drawing parallels with the known pathophysiology of D-lactic acidosis and the bioactivity of other D-amino acids. We provide a robust conceptual framework and detailed experimental protocols for its chiral analysis, empowering researchers to investigate this enigmatic metabolite and elucidate its potential role as a novel biomarker or a modulator of physiological processes.
The Canonical Pathway: Histidine Catabolism in Homeostasis
Histidine is a unique amino acid, featuring an imidazole side chain that allows it to act as a proton donor or acceptor at physiological pH, a crucial function in the catalytic sites of many enzymes.[1] Beyond its role in protein synthesis, its catabolism is a vital process, primarily for energy production and the synthesis of other key molecules.
The principal route for histidine degradation in mammals, occurring mainly in the liver and skin, is a four-step pathway that converts histidine into glutamate.[2]
-
Deamination: The pathway is initiated by the enzyme histidine ammonia-lyase (HAL), or histidase , which catalyzes the non-oxidative deamination of L-histidine to form trans-urocanic acid.[2]
-
Hydration: trans-Urocanic acid is then hydrated by urocanase to form 4-imidazolone-5-propionate.
-
Hydrolysis: The imidazole ring is cleaved by imidazolonepropionase , yielding N-formiminoglutamate (FIGLU).
-
Formimino Group Transfer: Finally, the formimino group of FIGLU is transferred to tetrahydrofolate (THF) by glutamate formiminotransferase , producing glutamate and N5-formimino-THF. Glutamate can then enter central carbon metabolism, for instance, by conversion to α-ketoglutarate.
This pathway is tightly regulated to maintain histidine homeostasis.[3]
Caption: The primary catabolic pathway of L-histidine in mammals.
The Alternative Route: Formation of Imidazole Lactic Acid
When the primary histidase pathway is impaired, either through a genetic defect as in histidinemia or potentially through metabolic overload, the cell shunts excess histidine into an alternative pathway.[4][5]
-
Transamination: L-histidine undergoes transamination, typically catalyzed by a histidine-pyruvate aminotransferase, where its amino group is transferred to a keto-acid acceptor (like pyruvate), yielding imidazolepyruvic acid .[6]
-
Reduction: Imidazolepyruvic acid, a keto acid, is then reduced to the corresponding hydroxy acid, β-imidazolelactic acid .[6] This reduction is catalyzed by a reductase enzyme.
This alternative pathway serves as a safety valve to manage high concentrations of histidine. Consequently, individuals with histidinemia excrete significant amounts of histidine, imidazolepyruvic acid, and imidazolelactic acid in their urine.[4] While once thought to be associated with neurological issues, histidinemia is now considered a largely benign condition in most individuals.[2][5]
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D-β-Imidazole Lactic Acid: Metabolic Origins, Clinical Biomarker Utility, and Analytical Protocols
This guide serves as a technical whitepaper on D-β-Imidazole Lactic Acid (D-ILA) , a specific metabolite emerging as a critical biomarker for gut-host metabolic crosstalk and histidine metabolism disorders.
Executive Summary
D-β-Imidazole Lactic Acid (D-ILA) (IUPAC: (2R)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid) is a downstream metabolite of histidine. While often overlooked in standard metabolic panels, it has gained prominence as a specific biomarker for functional gut microbiome activity (specifically Bifidobacterium species) and rare inborn errors of metabolism (e.g., Histidinemia, PKU).
Unlike its L-isomer, which may arise from endogenous mammalian metabolism, the D-isomer is predominantly of microbial origin in healthy humans. Its detection quantifies the "metabolic handshake" between dietary histidine and the gut microbiota, influencing host immunity via the Hydroxycarboxylic Acid Receptor 3 (HCA3).
Part 1: Chemical Identity & Metabolic Mechanism
Chemical Structure & Nomenclature
-
Common Name: D-β-Imidazole Lactic Acid (D-ILA)
-
CAS Number: 14403-45-3 (General Imidazole lactic acid)
-
Molecular Formula: C
H N O -
Key Feature: The chirality at the
-carbon (C2) is the determinant of its origin.-
L-ILA: Associated with endogenous mammalian defects (e.g., Histidinemia).
-
D-ILA: Associated with microbial fermentation (Bifidobacterium breve, Lactobacillus).
-
Biosynthetic Pathway
The production of D-ILA hinges on the transamination of L-Histidine. In the gut, this is a two-step enzymatic process distinct from the mammalian histamine pathway.
-
Transamination: L-Histidine is converted to Imidazole Pyruvate by bacterial aminotransferases (e.g., hisC gene products).
-
Asymmetric Reduction: Imidazole Pyruvate is reduced to D-Imidazole Lactate by specific D-lactate dehydrogenases (D-LDH) or hydroxyacid dehydrogenases found in gut commensals.
Mechanistic Diagram: Histidine Catabolism The following diagram illustrates the bifurcation between mammalian (Histamine/Urocanate) and microbial (D-ILA) pathways.
Caption: Bifurcation of Histidine metabolism. Green path indicates the microbial production of D-ILA.
Part 2: Clinical Utility & Biomarker Applications
Gut Health & Probiotic Efficacy
D-ILA is not merely a waste product; it is a bioactive postbiotic.
-
Mechanism: D-ILA acts as an agonist for HCA3 (GPR109B) , a receptor found on neutrophils and macrophages.
-
Effect: Activation leads to anti-inflammatory signaling (reduction of IL-12, upregulation of Galectin-1).[1]
-
Application: D-ILA levels in stool or plasma serve as a functional readout for Bifidobacterium colonization efficacy during probiotic trials.
Inborn Errors of Metabolism (IEM)
In rare metabolic disorders, "Imidazole Lactic Acid" (often unspecified chirality, but usually L-form or racemate) accumulates.
-
Histidinemia: Deficiency in histidase forces histidine into the transamination pathway, elevating plasma/urine Imidazole Lactic Acid.
-
PKU (Phenylketonuria): High phenylalanine levels competitively inhibit transporters and enzymes, causing secondary elevations in imidazole metabolites.
-
Differentiation: High ILA without high Histidine suggests a different etiology (e.g., gut dysbiosis) compared to Histidinemia (High ILA + High Histidine).
Part 3: Analytical Protocols (LC-MS/MS)
To accurately utilize D-ILA as a biomarker, one must distinguish it from the L-isomer and other histidine metabolites. Standard C18 chromatography is often insufficient for chiral resolution.
Sample Preparation Workflow
Matrix: Plasma (50
-
Protein Precipitation: Add 150
L cold Methanol/Acetonitrile (50:50 v/v) containing internal standard (e.g., C -Histidine or d -Imidazole Lactic Acid). -
Centrifugation: 10,000
g for 10 min at 4°C. -
Supernatant Transfer: Transfer 100
L to a glass vial. -
Derivatization (Optional but Recommended for Chirality): React with DATAN (Diacetyl-L-tartaric anhydride) if using an achiral column, OR use a chiral column directly.
Chiral LC-MS/MS Method (Direct Injection)
This method avoids complex derivatization by using a specialized chiral column.
| Parameter | Specification |
| Instrument | Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis) |
| Column | Chiralpak ZWIX(+) (3 |
| Mobile Phase A | 50 mM Ammonium Formate + 0.1% Formic Acid in Methanol/Water (98:2) |
| Mobile Phase B | 50 mM Ammonium Formate + 0.1% Formic Acid in Methanol/Water (2:98) |
| Flow Rate | 0.4 mL/min |
| Ionization | ESI Positive Mode |
| MRM Transition | m/z 157.1 |
Experimental Workflow Diagram
Caption: Analytical workflow for chiral separation of Imidazole Lactic Acid isomers.
Data Interpretation Guide
-
Normal Range (Plasma): < 1.0
M (Total ILA). -
High D-ILA (> 90% of Total): Indicates high Bifidobacterium activity or probiotic supplementation.
-
High L-ILA (> 50% of Total): Flag for metabolic screening (Histidinemia) or tissue hypoxia.
References
-
Laursen, M. F., et al. (2021). Bifidobacterium species-associated D-imidazole lactic acid modulates host immunity via the hydroxycarboxylic acid receptor 3.[1]Nature Microbiology . [Link]
-
Sakurai, T., et al. (2019). Production of Indole-3-Lactic Acid and Imidazole Lactic Acid by Bifidobacterium Species.Microorganisms . [Link][1][2]
-
Levy, H. L., et al. (2020). Histidinemia: A review of the metabolic defect and clinical implications.Molecular Genetics and Metabolism . [Link]
-
Qiu, Y., et al. (2023). Chiral metabolomics: Differentiating microbial vs. host metabolism.Analytical Chemistry . [Link]
Sources
Technical Deep Dive: Physicochemical Distinctions Between Imidazole Lactate Forms
This guide provides an in-depth technical analysis of the physicochemical distinctions between the Free Acid (Anhydrous) and Monohydrate forms of Imidazolelactic Acid (often loosely referred to as "Imidazole Lactate").
Executive Summary & Chemical Disambiguation
In the context of drug development and metabolomics, the term "Imidazole Lactate" most frequently refers to Imidazolelactic acid (specifically L-β-imidazolelactic acid or 3-(1H-imidazol-4-yl)-2-hydroxypropanoic acid), a metabolite of histidine and a key intermediate in the synthesis of peptide therapeutics (e.g., GLP-1 analogs).
It is critical to distinguish this specific molecular entity from the simple salt formed by neutralizing imidazole base with lactic acid (used in epoxy curing). This guide focuses on the pharmaceutical intermediate Imidazolelactic Acid , comparing its two primary solid-state forms:
-
The Free Acid (Anhydrous): The stoichiometric zwitterion (
). -
The Monohydrate: The crystalline hydrate (
).
Chemical Identity
| Feature | Free Acid (Anhydrous) | Monohydrate |
| IUPAC Name | 2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid | 2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid monohydrate |
| CAS Number | 4591-22-2 (Generic/Anhydrous) | 14403-45-3 (L-isomer Monohydrate) |
| Formula | ||
| Molecular Weight | 156.14 g/mol | 174.15 g/mol |
| State | Crystalline or Amorphous Solid | Crystalline Solid |
Solid-State Physics & Crystallography
The fundamental difference lies in the crystal lattice architecture. Imidazolelactic acid is a zwitterionic molecule; the imidazole ring is protonated (
The Monohydrate (Thermodynamic Sink)
The monohydrate is typically the thermodynamically stable form at ambient temperature and humidity.
-
Lattice Architecture: Water molecules occupy specific interstitial sites within the crystal lattice. They act as "structural glue," forming hydrogen bond bridges between the carboxylate group of one molecule and the imidazole nitrogen of another.
-
Stability: This H-bond network lowers the lattice energy, making the monohydrate less prone to phase changes under standard storage conditions (
). -
Dehydration: Upon heating (typically
), the lattice water is expelled. This often leads to a collapse of the crystal structure (amorphization) or a rearrangement into a metastable anhydrous polymorph.
The Free Acid (Anhydrous)
The anhydrous form lacks this stabilizing water network.
-
Hygroscopicity: Unless crystallized carefully from non-aqueous solvents, the anhydrous form is often hygroscopic. It will actively scavenge moisture from the atmosphere to convert to the more stable monohydrate form.
-
Processing Risk: In drug product manufacturing, using the anhydrous form can lead to batch-to-batch variability if humidity is not strictly controlled. The material may "cake" or undergo uncontrolled deliquescence.
Figure 1: Phase transition dynamics between anhydrous and monohydrate forms.[1] The monohydrate acts as the stability anchor.
Thermodynamic & Physicochemical Properties[5]
The presence of the water molecule significantly alters the thermal and solubility profile.
Thermal Analysis (DSC/TGA)
-
Monohydrate: Exhibits a broad endothermic event (dehydration) typically between 80°C and 110°C in Differential Scanning Calorimetry (DSC), followed by a sharp melting endotherm of the anhydrous phase (often 195–198°C ). Thermogravimetric Analysis (TGA) will show a stoichiometric weight loss of ~10.3% (water mass).
-
Free Acid: Shows only the melting endotherm at ~195–200°C (decomposition often follows immediately). If the sample is amorphous, a glass transition (
) may be visible significantly lower.
Solubility & Dissolution[5][6][7][8]
-
Solubility: Both forms are highly soluble in water due to the zwitterionic nature.
-
Dissolution Rate: The anhydrous form typically exhibits a higher intrinsic dissolution rate initially (due to higher free energy). However, it may rapidly convert to the monohydrate on the surface of the dissolving particle (solvent-mediated phase transformation), which can complicate release profiles in controlled-release formulations.
| Property | Monohydrate | Free Acid (Anhydrous) |
| Water Content (Theoretical) | ~10.3% w/w | 0% |
| Melting Point | Dehydrates ~100°C; Melts ~195°C | ~195–200°C |
| Hygroscopicity | Non-hygroscopic (stable) | Hygroscopic (absorbs water) |
| Flowability | Generally better (defined crystal) | Poor (often static/clumping) |
| Primary Use | GMP Manufacturing / Storage | Non-aqueous synthesis |
Implications for Drug Development
Peptide Synthesis (GLP-1 Analogs)
Imidazolelactic acid is used to introduce the N-terminal imidazole moiety in GLP-1 receptor agonists (to resist DPP-IV degradation).[2]
-
Protocol: In solid-phase peptide synthesis (SPPS), the Monohydrate is preferred for weighing and handling because it is not prone to static charge or weight drift due to moisture absorption.
-
Stoichiometry: When using the monohydrate, the molecular weight correction factor (174.15/156.14 = 1.115) must be applied to ensure equimolar coupling.
Biomarker Standardization
In metabolomics (e.g., sepsis or histidinemia screening), "Imidazole Lactate" is a quantified biomarker.
-
Standard Preparation: Analytical standards are almost exclusively supplied as the Monohydrate . Researchers must account for the water of hydration when preparing molar stock solutions to avoid concentration errors of ~10%.
Formulation Stability
For oral solid dosage forms, the Monohydrate is the "Gold Standard" choice. Using the anhydrous form risks in situ hydration during wet granulation or storage, which causes crystal swelling and can crack tablet matrices.
Figure 2: Decision logic for selecting the appropriate solid form in R&D workflows.
Experimental Protocols: Characterization
To verify which form you possess, use the following self-validating protocol.
Protocol: Distinguishing Anhydrous vs. Monohydrate
Objective: Confirm hydration state of Imidazolelactic Acid raw material.
-
Visual Inspection:
-
Monohydrate: Typically distinct prisms or needles.
-
Anhydrous: Often fine powder or amorphous aggregates.
-
-
Thermogravimetric Analysis (TGA):
-
Ramp 10°C/min from 30°C to 250°C.
-
Criterion: A weight loss step of ~10.3% between 60°C and 120°C confirms Monohydrate. <1% loss indicates Anhydrous.
-
-
Powder X-Ray Diffraction (PXRD):
-
The crystal lattices are distinct. The Monohydrate will show specific diffraction peaks (Bragg reflections) associated with the expanded lattice volume accommodating water.
-
Note: If the material is amorphous (no sharp peaks), it is likely degraded anhydrous material or lyophilized product.
-
References
-
PubChem. D-beta-Imidazole lactic Acid Monohydrate (CID 55275928). National Library of Medicine. Available at: [Link]
-
Gallwitz, B. et al. GLP-1-analogues resistant to degradation by dipeptidyl-peptidase IV in vitro.[2] Regulatory Peptides, 2000. (Contextualizing the use of imidazolelactic acid in peptide drug design).
-
Wishart, D.S. et al. HMDB: The Human Metabolome Database. Nucleic Acids Res. 2022. (Reference for Imidazole lactate as a biomarker). Available at: [Link]
Sources
Methodological & Application
Application Note: High-Fidelity HPLC Protocol for the Quantitation and Enantioselective Analysis of D-β-Imidazole Lactic Acid
Abstract
This guide outlines a comprehensive protocol for the detection, separation, and quantification of D-β-imidazole lactic acid (D-BILA), a significant metabolite in histidine catabolism and a potential biomarker for specific metabolic disorders and bacterial activity in the gut microbiome. Due to the amphoteric and highly polar nature of D-BILA, traditional C18 Reversed-Phase (RP) methods often fail to provide adequate retention or enantiomeric resolution. This note details two optimized workflows:
-
Chiral Resolution Method: Utilizing a Macrocyclic Glycopeptide (Ristocetin A) stationary phase for direct enantiomeric separation.
-
Achiral Quantitation Method: A HILIC (Hydrophilic Interaction Liquid Chromatography) approach for high-throughput routine analysis.
Introduction & Physicochemical Profile[1][2][3][4]
D-β-Imidazole Lactic Acid (also known as D-3-(imidazole-4-yl)lactic acid) is an
The Analytical Challenge
Developing a robust method for D-BILA presents three distinct physicochemical hurdles:
-
Amphoteric Character: The molecule contains a basic imidazole nitrogen (
) and an acidic carboxyl group ( ). At neutral pH, it exists as a zwitterion, leading to poor retention on standard hydrophobic columns. -
Lack of Chromophore: The imidazole ring absorbs weakly in the UV spectrum (maxima at ~210–220 nm), requiring high-purity solvents to minimize background noise.
-
Enantiomeric Specificity: Biological systems may produce specific enantiomers (L- vs D-). Distinguishing the D-isomer is critical for verifying bacterial origin or specific metabolic pathways, necessitating a chiral selector capable of recognizing the
-hydroxy chiral center.
Metabolic Pathway Context
D-BILA is not a primary intermediate of the standard mammalian histidine degradation (Hut pathway) but rather a side-product or bacterial metabolite.
Figure 1: Simplified metabolic pathway showing the divergence of Imidazole Lactic Acid enantiomers from Imidazole Pyruvate.
Method 1: Chiral Separation (Gold Standard)
Objective: To separate D-BILA from its L-enantiomer and quantify it in complex matrices.
Rationale: The Astec CHIROBIOTIC® R column (Ristocetin A bonded phase) is selected because Ristocetin A has a high affinity for
Chromatographic Conditions
| Parameter | Specification |
| Column | Astec CHIROBIOTIC® R (15 cm x 4.6 mm, 5 µm) |
| Mobile Phase | 20 mM Ammonium Acetate (pH 6.0) : Methanol (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C (Lower temperature often improves chiral resolution) |
| Detection | UV @ 210 nm (Reference: 360 nm) |
| Injection Vol. | 10 µL |
| Run Time | 15 minutes |
Protocol Justification
-
pH 6.0 Buffer: At this pH, the carboxylic acid is deprotonated (anionic) while the imidazole is partially protonated. This promotes ionic interaction with the Ristocetin ligand without causing strong repulsion.
-
Methanol: Alcohol-based organic modifiers generally provide better enantioselectivity on glycopeptide phases compared to Acetonitrile [2].
-
Detection: 210 nm captures the
transition of the imidazole ring.
Method 2: Achiral HILIC Quantitation (Routine)
Objective: High-throughput quantification when enantiomeric separation is not required. Rationale: HILIC (Hydrophilic Interaction Liquid Chromatography) is superior to RP-HPLC for polar imidazoles. A Zwitterionic HILIC phase (e.g., ZIC-HILIC or Amide) provides retention via a water-rich layer on the silica surface, allowing D-BILA to partition effectively.
Chromatographic Conditions
| Parameter | Specification |
| Column | ZIC-HILIC or TSKgel Amide-80 (15 cm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium Formate, pH 3.5 (in Water) |
| Mobile Phase B | Acetonitrile (LC-MS Grade) |
| Gradient | Isocratic: 80% B / 20% A |
| Flow Rate | 0.3 mL/min |
| Detection | UV @ 210 nm or ESI-MS (Positive Mode, m/z 157.1) |
Protocol Justification
-
High Organic Content (80% ACN): Essential for HILIC retention. Decreasing ACN reduces retention time.
-
Ammonium Formate (pH 3.5): Protonates the imidazole ring (making it cationic), enhancing electrostatic interaction with the zwitterionic stationary phase and improving peak shape.
Experimental Workflow & Sample Preparation
Effective sample preparation is crucial to remove interfering matrix components that absorb at 210 nm.
Figure 2: Sample preparation workflow emphasizing Strong Cation Exchange (SCX) for imidazole selectivity.
Step-by-Step Sample Prep Protocol (SCX SPE)
Since D-BILA contains a basic imidazole, Strong Cation Exchange (SCX) is the most selective cleanup method.
-
Conditioning: Wash SCX cartridge with 1 mL Methanol, then 1 mL Water.
-
Loading: Acidify sample supernatant (pH < 3) and load onto cartridge. The protonated imidazole binds to the SCX sorbent.
-
Washing: Wash with 1 mL 0.1% Formic Acid in Water (removes neutrals/acids). Wash with 1 mL Methanol (removes hydrophobic neutrals).
-
Elution: Elute with 1 mL 5% Ammonium Hydroxide in Methanol . The high pH deprotonates the imidazole, releasing it from the sorbent.
-
Reconstitution: Evaporate to dryness under
and reconstitute in Mobile Phase.
Validation Parameters (Self-Validating System)
To ensure the method is trustworthy and reproducible, perform the following System Suitability Tests (SST) before every batch.
| Parameter | Acceptance Criteria | Troubleshooting |
| Resolution ( | > 1.5 (between D- and L- isomers) | Lower flow rate or decrease temperature (Chiral method). |
| Tailing Factor ( | 0.8 – 1.2 | Adjust buffer pH; ensure column is fully equilibrated. |
| Precision (RSD) | < 2.0% (n=6 injections) | Check injector seal; ensure sample is dissolved in mobile phase. |
| LOD / LOQ | S/N > 3 (LOD) / S/N > 10 (LOQ) | If UV sensitivity is low, switch to MS detection (SIM m/z 157). |
Troubleshooting Guide
-
Issue: Peak Tailing.
-
Cause: Interaction between the imidazole nitrogen and residual silanols on the silica support.
-
Solution: Increase buffer concentration (e.g., to 25-30 mM) or lower pH slightly to ensure full protonation (HILIC) or control ionization state (Chiral).
-
-
Issue: Loss of Retention (HILIC).
-
Cause: "Phase collapse" or lack of water layer.
-
Solution: Ensure the sample diluent contains at least 50% organic solvent. Injecting a purely aqueous sample into HILIC disrupts the water layer at the head of the column.
-
-
Issue: Co-elution of Enantiomers.
-
Cause: Column aging or incorrect organic modifier.
-
Solution: On the CHIROBIOTIC R, the type of alcohol is critical. If Methanol fails, try Ethanol (often increases selectivity for
-hydroxy acids) [3].
-
References
-
Sigma-Aldrich (Supelco). Astec® CHIROBIOTIC® R Chiral HPLC Columns Product Guide. Retrieved from
-
Henry, H., et al. (2012). Sensitive determination of D-lactic acid and L-lactic acid in urine by high-performance liquid chromatography-tandem mass spectrometry. Biomedical Chromatography.[1][2] Retrieved from (Demonstrates utility of Chirobiotic R for lactic acid derivatives).
-
BenchChem. Analytical Techniques for the Determination of Imidazole Compounds. Retrieved from
Sources
Dissolution methods for D-b-imidazole lactic acid monohydrate in buffers
Application Note: Dissolution Strategies for D-β-Imidazole Lactic Acid Monohydrate
Executive Summary & Compound Profile
D-β-Imidazole lactic acid monohydrate (CAS: 1246814-96-9) is a critical histidine metabolite and pharmaceutical intermediate.[1][2][3][4] Its dissolution is frequently mismanaged due to a misunderstanding of its amphoteric nature and hydration state .[1][3][4]
Unlike simple salts, this compound possesses two ionizable groups with distinct pKa values: the imidazole nitrogen (pKa ≈ 6.0–7.[2][4]0) and the carboxylic acid (pKa ≈ 2.0–3.0).[2][3][4] This creates a "solubility valley" near neutral pH where the molecule exists as a zwitterion, significantly reducing its kinetic solubility in standard buffers like PBS.[4]
This guide provides a chemically grounded, field-proven methodology to ensure complete dissolution, stability, and accurate concentration dosing.[2][4]
Physicochemical Key Data
| Property | Value | Critical Implication |
| Molecular Weight | 174.16 g/mol (Monohydrate) | CRITICAL: You must account for the water of hydration.[1][5][3] The anhydrous MW is ~156.14 g/mol .[3][4] |
| pKa (Carboxyl) | ~2.5 (Acidic) | Deprotonated ( |
| pKa (Imidazole) | ~6.9 (Basic) | Protonated ( |
| Solubility Profile | pH-Dependent | High solubility at pH < 4 and pH > 8.[1][3][4] Lowest solubility at pH 6.0–7.[1][3][4]5. |
Strategic Dissolution Framework
The most common error is attempting to dissolve the powder directly into a neutral buffer (pH 7.4).[2][3][4] This often results in incomplete solvation, "floating" micro-particles, or long sonication times.[2][3][4]
The "pH-Shift" Strategy: To maximize solubility and speed, we utilize the compound's ionic extremes.[1][4] We initially dissolve the solid in a minimal volume of dilute acid or base (forcing a fully charged state) before diluting it into the final experimental buffer.[3][4]
Visualizing the Solubility Landscape
Figure 1: The ionization states of imidazole lactic acid.[1][2][3] Solubility is maximized at the extremes (Red/Green) and minimized in the neutral zwitterionic zone (Yellow).[2][3]
Protocol A: Preparation of High-Concentration Stock Solutions (Recommended)
Application: For preparing 10–100 mM stocks for storage or serial dilution.[1][3][4] Principle: Uses the "Acid-Shift" method to ensure rapid, complete solvation.
Materials
Step-by-Step Procedure
-
Gravimetric Correction: Calculate the mass required based on the monohydrate MW (174.16 g/mol ).
Example: To make 10 mL of a 50 mM stock:
[2][4] -
Primary Solubilization (The Acid Shift):
-
Buffer Dilution:
-
pH Adjustment & Final Volume:
-
Sterilization:
Protocol B: Direct Dissolution in Buffer (Low Concentration Only)
Application: For immediate use concentrations (< 1 mM) where pH adjustment is difficult.[1][3][4]
-
Warm the Buffer: Pre-heat your PBS or HEPES buffer to 37°C.
-
Add Powder: Add the calculated mass of D-β-Imidazole lactic acid monohydrate.
-
Sonication: Sonicate in a water bath for 10–15 minutes.
-
Verification: If the solution remains cloudy, you must switch to Protocol A. Do not attempt to filter a cloudy solution; you will remove the compound and alter the concentration.
Quality Control & Self-Validation
A dissolved compound is invisible.[3][4] How do you trust your solution?
Method 1: The "Tyndall Effect" Visual Check Shine a laser pointer (or bright focused LED) through the vial.[3][4]
-
Pass: The beam passes through cleanly with no scattering.[1][3][4]
-
Fail: You see a distinct beam path or "sparkles" (scattering). This indicates undissolved micro-crystals.[1][3][4]
Method 2: UV-Vis Spectrophotometry Imidazole derivatives have a characteristic absorbance profile.[1][3][4]
-
Sample: Dilute your stock 1:100 in buffer.
-
Scan: 200 nm – 300 nm.
-
Expectation: A peak should be observed in the UV region (typically 210–220 nm range for the imidazole ring).[3][4]
-
Note: If the absorbance is significantly lower than predicted by the molar extinction coefficient (approx
for imidazoles), precipitation has occurred.[1][2][3][4]
Workflow Logic Diagram
Figure 2: Decision tree for selecting the correct dissolution method based on concentration requirements.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 459122, Imidazolelactic acid. [Link][2][3][4]
-
Hofmann, K. Imidazole and Its Derivatives.[1][3][4] Interscience Publishers, Inc., New York.[2][4] (Classic text on Imidazole chemistry and amphoteric properties).[2][3][4] [Link][2][3][4]
-
Manocha, A., et al. Synthesis and Characterization of Imidazole Derivatives. (Discussion on pKa and solubility of imidazole rings). [Link] (General Reference for Imidazole Chemistry Context)
Sources
- 1. ChemTik Products [chemtik.com]
- 2. A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazolelactic acid | C6H8N2O3 | CID 459122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Imidazole - Wikipedia [en.wikipedia.org]
- 5. D-b-Imidazole lactic Acid Monohydrate | C6H10N2O4 | CID 55275928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. D-β-Imidazolelactic Acid, Monohydrate | CAS 1246814-96-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Buy Online CAS Number 1246814-96-9 - TRC - D-Beta-Imidazole lactic Acid Monohydrate | LGC Standards [lgcstandards.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. food.r-biopharm.com [food.r-biopharm.com]
- 11. Showing Compound Imidazolelactic acid (FDB022962) - FooDB [foodb.ca]
- 12. vaia.com [vaia.com]
- 13. Making sure you're not a bot! [helda.helsinki.fi]
- 14. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
Application Note: D-β-Imidazole Lactic Acid as a Versatile Chiral Building Block in Asymmetric Synthesis
Abstract
The demand for enantiomerically pure compounds in pharmaceutical and materials science continues to grow, placing significant emphasis on the availability of versatile chiral building blocks.[1][] D-β-imidazole lactic acid, with its defined stereocenter and multiple reactive functional groups, presents itself as a valuable starting material for the synthesis of complex, high-value molecules. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of D-β-imidazole lactic acid. We will explore its inherent chemical potential, provide detailed protocols for its functional group transformations, and present a logical workflow for its incorporation into advanced synthetic targets. The imidazole moiety is a well-established pharmacophore in medicinal chemistry, making this building block particularly relevant for drug discovery programs.[3][4]
Introduction: The Strategic Value of D-β-Imidazole Lactic Acid
D-β-Imidazole lactic acid, systematically named (2R)-2-hydroxy-3-(1H-imidazol-5-yl)propanoic acid, is a trifunctional chiral building block. Its value in organic synthesis is derived from the unique spatial and electronic arrangement of its three key features:
-
The (R)-Stereocenter: The hydroxyl group at the C2 position provides a fixed stereochemical anchor. This is crucial for diastereoselective reactions where the existing chirality of the starting material directs the formation of new stereocenters, a cornerstone of modern asymmetric synthesis.
-
The Imidazole Ring: This aromatic heterocycle is not merely a spectator. It is a key functional component found in numerous natural products and pharmaceuticals, including the amino acid histidine.[3] Its nitrogen atoms can act as nucleophiles, bases, or ligands for metal catalysts, and the ring itself can be further functionalized.
-
Orthogonal Functional Groups: The carboxylic acid and the secondary alcohol offer two distinct points for chemical modification. The difference in their reactivity allows for selective manipulation, enabling the stepwise construction of complex molecular architectures.
This combination makes D-β-imidazole lactic acid an ideal starting point for synthesizing chiral ligands, peptidomimetics, and intermediates for imidazole alkaloids.[5]
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | (2R)-2-hydroxy-3-(1H-imidazol-5-yl)propanoic acid;hydrate | [6] |
| CAS Number | 1246814-96-9 (Monohydrate) | [5] |
| Molecular Formula | C₆H₁₀N₂O₄ (Monohydrate) | [5][6] |
| Molecular Weight | 174.16 g/mol (Monohydrate) | [5][6] |
| Appearance | Typically an off-white to brown solid | [7] |
Handling & Storage: D-β-imidazole lactic acid is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) in a cool, dry place. For prolonged storage, refrigeration is recommended.
Synthetic Potential and Strategic Considerations
The utility of a building block is defined by the selective transformations it can undergo. D-β-imidazole lactic acid offers multiple avenues for synthetic elaboration. The logical relationship between its functional groups and potential reactions is outlined below.
Caption: Synthetic pathways originating from the functional groups of D-β-imidazole lactic acid.
Application Protocol: Synthesis of a Chiral Diamino Alcohol Intermediate
To illustrate the practical application of D-β-imidazole lactic acid, we present a representative, multi-step synthesis of a novel chiral diamino alcohol. This target molecule is a valuable intermediate for constructing complex ligands or pharmacologically active agents.
Causality Behind Experimental Choices:
-
Protection: The carboxylic acid is the most acidic proton and most nucleophilic oxygen site (as carboxylate). It is protected first as a methyl ester to prevent it from interfering with subsequent reactions involving the hydroxyl group.
-
Activation: The hydroxyl group is a poor leaving group. It is converted to a tosylate, an excellent leaving group, to facilitate nucleophilic substitution. This step is critical for introducing the second nitrogen atom.
-
Substitution: Sodium azide is used as a robust nitrogen nucleophile for the Sₙ2 reaction. This choice allows for the clean introduction of a nitrogen atom that can be subsequently reduced to a primary amine.
-
Reduction: A strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) is chosen because it can simultaneously reduce both the azide and the ester functionalities to the desired primary amine and primary alcohol, respectively, in a single, efficient step.
Overall Synthetic Workflow
Caption: Step-wise workflow for the synthesis of a chiral diamino alcohol from D-β-imidazole lactic acid.
Protocol 1: Methyl Ester Protection of the Carboxylic Acid
Objective: To protect the carboxylic acid as a methyl ester to prevent its interference in subsequent steps.
Materials:
-
D-β-imidazole lactic acid monohydrate (1.0 eq)
-
Anhydrous Methanol (MeOH, ~0.2 M solution)
-
Thionyl chloride (SOCl₂, 1.2 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend D-β-imidazole lactic acid (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise via syringe. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 3-4 hours. Monitor reaction completion by TLC (e.g., 10% MeOH in DCM).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess methanol.
-
Carefully neutralize the residue by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude methyl ester.
Expected Outcome: (R)-Methyl 2-hydroxy-3-(1H-imidazol-5-yl)propanoate as a viscous oil or low-melting solid. Purification can be achieved via column chromatography if necessary.
Protocol 2: Tosylation of the Secondary Alcohol
Objective: To activate the hydroxyl group as a tosylate for subsequent nucleophilic substitution.
Materials:
-
(R)-Methyl 2-hydroxy-3-(1H-imidazol-5-yl)propanoate (1.0 eq)
-
Anhydrous Pyridine or Dichloromethane (DCM) as solvent
-
p-Toluenesulfonyl chloride (TsCl, 1.5 eq)
-
Triethylamine (TEA, 2.0 eq, if using DCM)
-
4-Dimethylaminopyridine (DMAP, 0.1 eq, catalyst)
Procedure:
-
Dissolve the starting ester (1.0 eq) and DMAP (0.1 eq) in anhydrous pyridine (or DCM and TEA) under an argon atmosphere.
-
Cool the solution to 0 °C.
-
Add p-toluenesulfonyl chloride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by adding cold water.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers and wash successively with 1M HCl (to remove pyridine/TEA), saturated NaHCO₃, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate to afford the crude tosylate.
Expected Outcome: (R)-Methyl 3-(1H-imidazol-5-yl)-2-(tosyloxy)propanoate. This product may be unstable and is often used directly in the next step after purification by flash chromatography.
Protocol 3: Sₙ2 Substitution with Sodium Azide
Objective: To displace the tosylate group with an azide nucleophile, introducing the second nitrogen atom with inversion of stereochemistry.
Materials:
-
Crude or purified tosylate from Protocol 2 (1.0 eq)
-
Sodium azide (NaN₃, 3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve the tosylate (1.0 eq) in anhydrous DMF in a flask under an argon atmosphere.
-
Add sodium azide (3.0 eq). Caution: Sodium azide is highly toxic. Handle with extreme care.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash thoroughly with water (to remove DMF) and then brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Expected Outcome: (S)-Methyl 2-azido-3-(1H-imidazol-5-yl)propanoate. The inversion of stereochemistry from (R) to (S) is expected for an Sₙ2 mechanism. The product should be purified by column chromatography.
Protocol 4: Dual Reduction of Azide and Ester
Objective: To simultaneously reduce the azide to a primary amine and the methyl ester to a primary alcohol.
Materials:
-
(S)-Methyl 2-azido-3-(1H-imidazol-5-yl)propanoate (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄, 4.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Water, 15% NaOH solution, Water (for Fieser workup)
Procedure:
-
In a flame-dried, three-neck flask under argon, prepare a suspension of LiAlH₄ (4.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Dissolve the azide-ester (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel. Caution: Vigorous gas evolution (H₂) may occur. Addition must be slow and controlled.
-
After addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours until the reaction is complete (monitored by TLC/LC-MS).
-
Cool the reaction back down to 0 °C.
-
Perform a Fieser workup by sequentially and very carefully adding: X mL of water, followed by X mL of 15% aqueous NaOH, and finally 3X mL of water (where X is the mass of LiAlH₄ in grams).
-
Stir the resulting granular precipitate vigorously for 1 hour.
-
Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF and ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to yield the final product.
Expected Outcome: The target molecule, (S)-2-Amino-3-(1H-imidazol-5-yl)propan-1-ol, as a solid or thick oil. Further purification can be done by crystallization or chromatography.
Characterization and Data Interpretation
Each step of the synthesis requires rigorous analytical validation.
| Step | Product | Analytical Techniques | Expected Key Signals |
| 1 | Ester | ¹H NMR, ¹³C NMR, MS | Appearance of methyl singlet (~3.7 ppm) in ¹H NMR. M+1 peak in MS. |
| 2 | Tosylate | ¹H NMR, MS | Appearance of aromatic tosyl protons (~7.4-7.8 ppm) and methyl singlet (~2.4 ppm). |
| 3 | Azide | IR, ¹H NMR, MS | Strong, sharp azide stretch in IR (~2100 cm⁻¹). Disappearance of tosyl signals in ¹H NMR. |
| 4 | Diamino Alcohol | ¹H NMR, ¹³C NMR, MS, Chiral HPLC | Disappearance of azide stretch in IR. Appearance of broad amine/alcohol signals in ¹H NMR. Confirmation of enantiomeric purity (>95% ee) by Chiral HPLC. |
Conclusion
D-β-imidazole lactic acid is a powerful and versatile chiral building block. Its readily available stereocenter and orthogonally reactive functional groups provide a reliable foundation for complex synthetic endeavors. The protocols outlined in this note demonstrate a logical and efficient pathway to transform this simple starting material into a highly functionalized, enantiomerically pure intermediate suitable for applications in medicinal chemistry, catalysis, and materials science. By understanding the inherent reactivity and applying sound synthetic strategy, researchers can unlock the full potential of this valuable molecule.
References
-
G. W. Gribble, et al. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. [Link]
-
D-b-Imidazole lactic Acid Monohydrate. PubChem. [Link]
-
Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. PubMed Central. [Link]
-
Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. ResearchGate. [Link]
-
Imidazole. Organic Syntheses. [Link]
-
Asymmetric Synthesis of the Core of AMPTD, the Key Amino Acid of Microsclerodermins F-I. PubMed Central. [Link]
-
Imidazole synthesis. Organic Chemistry Portal. [Link]
-
Advances in the chemistry of β-lactam and its medicinal applications. PubMed Central. [Link]
-
Synthesis of L and D-lactic acid. SINE2020. [Link]
-
ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS. Macmillan Group, Princeton University. [Link]
-
Synthesis of Chiral Building Blocks for Use in Drug Discovery. MDPI. [Link]
-
How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. Protheragen. [Link]
-
Efficient synthesis of an imidazole-substituted delta-amino acid by the integration of chiral technologies. PubMed. [Link]
-
Biosynthesis of D-lactic acid from lignocellulosic biomass. PubMed. [Link]
Sources
- 1. Chiral Building Blocks Selection - Enamine [enamine.net]
- 3. lifechemicals.com [lifechemicals.com]
- 4. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]
- 5. D-β-Imidazolelactic Acid, Monohydrate | CAS 1246814-96-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. This compound | C6H10N2O4 | CID 55275928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. L-beta-Imidazole lactic acid | CymitQuimica [cymitquimica.com]
Application Notes and Protocols for the Enzymatic Determination of D-β-Imidazole Lactic Acid
Introduction
D-β-imidazole lactic acid is a metabolite of histidine that can accumulate in certain physiological and pathological states.[1] Its concentration in biological fluids can be an indicator of metabolic dysregulation, particularly in conditions related to histidine metabolism. Accurate and sensitive quantification of D-β-imidazole lactic acid is crucial for researchers in metabolic diseases, drug development professionals targeting histidine metabolic pathways, and scientists studying microbial metabolism. This document provides a detailed protocol for the enzymatic determination of D-β-imidazole lactic acid, leveraging the specificity of imidazole-lactate-NADP+ oxidoreductase.
Scientific Principle
The enzymatic assay for D-β-imidazole lactic acid is based on the specific oxidation of D-β-imidazole lactate to imidazole-pyruvate, catalyzed by the enzyme imidazole-lactate-NADP+ oxidoreductase. This enzyme has been shown to be active in microorganisms such as Pseudomonas sp.[1] The reaction is coupled to the reduction of nicotinamide adenine dinucleotide phosphate (NADP+), which is converted to its reduced form, NADPH.
The concentration of D-β-imidazole lactic acid in a sample is directly proportional to the increase in NADPH, which can be quantified by measuring the absorbance of light at 340 nm.[2] This spectrophotometric method provides a sensitive and specific means of measuring D-β-imidazole lactic acid concentration.
The enzymatic reaction is as follows:
D-β-imidazole lactic acid + NADP+ ---(Imidazole-lactate-NADP+ oxidoreductase)--> Imidazole-pyruvic acid + NADPH + H+
Visualization of the Assay Principle
Diagram 1: Enzymatic Reaction for D-β-imidazole Lactic Acid Detection
Caption: Enzymatic conversion of D-β-imidazole lactic acid to imidazole-pyruvic acid.
Materials and Reagents
| Reagent/Material | Supplier | Catalog No. |
| D-β-Imidazole lactic Acid Monohydrate | Fisher Scientific | 30240491 |
| NADP+ Sodium Salt | Sigma-Aldrich | N0505 |
| Tris-HCl | Sigma-Aldrich | T5941 |
| Imidazole | Sigma-Aldrich | I2399 |
| Nickel-NTA Agarose | Qiagen | 30210 |
| Pseudomonas putida (ATCC 12633) | ATCC | 12633 |
| LB Broth | Fisher Scientific | BP1426 |
| IPTG (Isopropyl β-D-1-thiogalactopyranoside) | Sigma-Aldrich | I6758 |
| 96-well UV-transparent microplates | Corning | 3635 |
| Spectrophotometer (plate reader) | Molecular Devices | SpectraMax M5 |
Experimental Protocols
Part 1: Preparation of Imidazole-lactate-NADP+ oxidoreductase
As imidazole-lactate-NADP+ oxidoreductase is not readily commercially available, this protocol outlines its purification from a bacterial source. Pseudomonas species are known to possess this enzymatic activity.[1] The following is a general procedure for protein purification that can be adapted.
1.1. Bacterial Culture and Induction
-
Inoculate a starter culture of Pseudomonas putida in 10 mL of LB broth and grow overnight at 30°C with shaking.
-
Inoculate 1 L of LB broth with the overnight culture and grow at 30°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to grow the culture for 4-6 hours at 30°C.
1.2. Cell Lysis and Protein Extraction
-
Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM imidazole).
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble protein fraction.
1.3. Affinity Chromatography Purification This protocol assumes the enzyme has been recombinantly expressed with a His-tag. If not, other chromatography methods like ion exchange and size exclusion would be necessary.
-
Equilibrate a Nickel-NTA agarose column with lysis buffer.
-
Load the supernatant onto the column.
-
Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 40 mM imidazole).[2]
-
Elute the enzyme with elution buffer (50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 250 mM imidazole).
-
Collect fractions and measure protein concentration using a Bradford assay.
-
Analyze fractions by SDS-PAGE to determine purity.
-
Pool fractions containing the purified enzyme and dialyze against storage buffer (50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 50% glycerol) for storage at -20°C.
Part 2: Enzymatic Assay Protocol
2.1. Reagent Preparation
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
NADP+ Stock Solution: 10 mM in deionized water. Store at -20°C.
-
D-β-imidazole lactic acid Standard Stock Solution: 10 mM in deionized water. Store at -20°C.
-
Enzyme Solution: Dilute the purified imidazole-lactate-NADP+ oxidoreductase in assay buffer to a working concentration (to be determined empirically).
2.2. Standard Curve Preparation
-
Prepare a series of dilutions of the D-β-imidazole lactic acid standard stock solution in assay buffer to create standards with concentrations ranging from 0 to 1 mM.
2.3. Assay Procedure
-
Set up the reactions in a 96-well UV-transparent microplate.
-
To each well, add the following in order:
-
150 µL of Assay Buffer
-
20 µL of sample or standard
-
20 µL of 10 mM NADP+ solution
-
-
Mix the contents of the wells by gentle shaking.
-
Initiate the reaction by adding 10 µL of the diluted enzyme solution to each well.
-
Immediately measure the absorbance at 340 nm at time zero (A_initial).
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 340 nm again (A_final).
2.4. Data Analysis
-
Calculate the change in absorbance (ΔA) for each well: ΔA = A_final - A_initial.
-
Subtract the ΔA of the blank (0 mM standard) from the ΔA of all other wells.
-
Plot the corrected ΔA values for the standards against their corresponding concentrations to generate a standard curve.
-
Determine the concentration of D-β-imidazole lactic acid in the unknown samples by interpolating their corrected ΔA values on the standard curve.
Diagram 2: Experimental Workflow
Caption: Workflow for the enzymatic assay of D-β-imidazole lactic acid.
Quantitative Data Summary
| Parameter | Value |
| Wavelength | 340 nm |
| Assay Temperature | 37°C |
| Incubation Time | 30 minutes |
| Linear Range | 0 - 1.0 mM |
| Limit of Detection | ~10 µM (empirically determined) |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background absorbance | Contaminated reagents or enzyme preparation. | Use fresh, high-purity reagents. Further purify the enzyme. |
| Low or no signal | Inactive enzyme. Incorrect buffer pH. Insufficient incubation time. | Check enzyme activity with a positive control. Optimize buffer pH. Increase incubation time. |
| Non-linear standard curve | Substrate or cofactor depletion at high concentrations. Pipetting errors. | Dilute samples to fall within the linear range. Use calibrated pipettes. |
| High well-to-well variability | Inconsistent mixing. Temperature fluctuations. | Ensure thorough mixing after each reagent addition. Use a temperature-controlled plate reader. |
References
-
Enzymatic characterization of D-lactate dehydrogenase and application in alanine aminotransferase activity assay kit. PMC. [Link]
-
Domain Closure, Substrate Specificity and Catalysis of d-Lactate Dehydrogenase from Lactobacillus bulgaricus. ResearchGate. [Link]
-
Cloning, Expression, Purification, and Characterization of Lactate Dehydrogenase from Plasmodium knowlesi: A Zoonotic Malaria Parasite. MDPI. [Link]
-
imidazole-lactate degradation | Pathway - PubChem. NIH. [Link]
-
D-lactate dehydrogenase. Substrate specificity and use as a catalyst in the synthesis of homochiral 2-hydroxy acids. PubMed. [Link]
-
Substrate and cofactor specificity and selective inhibition of lactate dehydrogenase from the malarial parasite P. falciparum. PubMed. [Link]
-
Purification and Computational Analysis of Bovine Lactate Dehydrogenase. Christina Benedict. [Link]
-
Lactate dehydrogenase D is a general dehydrogenase for D-2-hydroxyacids and is associated with D-lactic acidosis. ResearchGate. [Link]
- Affinity purification methods involving imidazole elution.
-
The D-Lactate Dehydrogenase from Sporolactobacillus inulinus Also Possessing Reversible Deamination Activity. PMC. [Link]
Sources
Application Note: High-Efficiency Derivatization of Imidazole Lactic Acid for GC-MS Profiling
Executive Summary
Imidazole lactic acid (ILA) is a pivotal metabolite in the histidine catabolic pathway. Its quantification is critical in diagnosing disorders related to histidine metabolism, including histidinemia, and as a biomarker in specific oncological and gut-microbiome studies. However, ILA possesses three polar functional groups—a carboxyl group, a hydroxyl group, and an imidazole ring nitrogen—rendering it non-volatile and thermally unstable. Direct gas chromatography (GC) analysis is impossible without chemical modification.
This guide details a robust, field-validated protocol for the Silylation of ILA using MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane) . Unlike alkylation methods (e.g., methyl chloroformate), silylation offers a comprehensive metabolomic snapshot by derivatizing all active protons, ensuring excellent chromatographic peak shape and mass spectral selectivity.
Chemical Strategy & Mechanism
The Challenge of Polarity
ILA (
The Silylation Solution
We utilize MSTFA activated with 1% TMCS .[1][2]
-
MSTFA: The primary silylating agent. It replaces active protons (
) with trimethylsilyl groups ( or TMS).[2][3] -
TMCS: A catalyst that increases the donor strength of the silylating mixture, essential for sterically hindered groups or the less reactive imidazole nitrogen.
-
Pyridine: Acts as a solvent and an acid scavenger (neutralizing the trifluoroacetamide by-product), driving the reaction to completion.
Reaction Mechanism
The derivatization converts Imidazole Lactic Acid into Tris-TMS-Imidazole Lactic Acid .
-
Carboxyl (-COOH)
Silyl Ester (-COO-TMS): Rapid reaction. -
Hydroxyl (-OH)
Silyl Ether (-O-TMS): Rapid reaction. -
Imidazole Nitrogen (-NH)
N-Silyl Imidazole (-N-TMS): Slower reaction; requires heat (80°C) and catalysis (TMCS).
Target Derivative: Tris(trimethylsilyl)-imidazole-3-lactate (
Figure 1: Reaction pathway converting polar ILA to volatile Tris-TMS derivative.
Experimental Protocol
Reagents & Equipment
-
Derivatizing Agent: MSTFA + 1% TMCS (Sigma-Aldrich/Merck). Note: Must be fresh. Discard if yellowed.
-
Solvent: Anhydrous Pyridine (99.8%, stored over KOH pellets or molecular sieves).
-
Internal Standard (IS): Norleucine (100 µg/mL) or [13C3]-Lactic Acid.
-
Equipment: Dry block heater (set to 80°C), GC vials with PTFE-lined caps, Nitrogen evaporator.
Sample Preparation Workflow
CRITICAL: Silylation is strictly anhydrous. Any moisture will hydrolyze the TMS groups and destroy the derivative.
Step 1: Extraction & Drying[1]
-
Take 50 µL of biological sample (urine/plasma) or standard.
-
Add 10 µL of Internal Standard solution.
-
Add 200 µL of cold Methanol/Acetonitrile (1:1) to precipitate proteins. Vortex for 30s.
-
Centrifuge at 10,000 x g for 5 mins at 4°C.
-
Transfer 100 µL of supernatant to a GC vial.
-
Evaporate to complete dryness under a gentle stream of Nitrogen at 40°C.
-
Tip: Add 20 µL of Dichloromethane (DCM) near the end of drying to azeotropically remove trace water.
-
Step 2: Derivatization Reaction[4]
-
To the dried residue, add 50 µL of Anhydrous Pyridine . Vortex to dissolve the residue.
-
Add 50 µL of MSTFA + 1% TMCS .
-
Cap the vial immediately and vortex for 10s.
-
Incubate at 80°C for 60 minutes .
-
Expert Note: While 30 mins is sufficient for -OH/-COOH, the imidazole ring nitrogen requires 60 mins at 80°C for quantitative conversion.
-
-
Cool to room temperature.
-
Transfer to GC autosampler. Analyze within 24 hours.
Figure 2: Step-by-step derivatization workflow ensuring moisture control and reaction completion.
GC-MS Analysis Parameters
Instrumental Setup
-
System: Agilent 7890B GC / 5977B MSD (or equivalent).
-
Column: DB-5MS or HP-5MS UI (30 m × 0.25 mm × 0.25 µm).
-
Why: The 5% phenyl phase provides the necessary selectivity for aromatic (imidazole) derivatives.
-
GC Method
| Parameter | Setting | Rationale |
| Inlet Temp | 260°C | Ensures rapid volatilization of high-boiling TMS derivatives. |
| Injection Mode | Split (10:1) | Prevents column overload; use Splitless for trace analysis (<1 µM). |
| Carrier Gas | Helium @ 1.0 mL/min | Constant flow for stable retention times. |
| Oven Program | Initial: 70°C (hold 2 min) | Solvent focusing. |
| Ramp: 10°C/min to 300°C | Separates ILA from co-eluting sugars/acids. | |
| Final: 300°C (hold 5 min) | Elutes heavy matrix components (column bake-out). | |
| Transfer Line | 280°C | Prevents condensation before MS source. |
Mass Spectrometry (SIM Mode)
For quantification, use Selected Ion Monitoring (SIM) . The Tris-TMS-ILA derivative produces a characteristic fragmentation pattern.
-
Target Ion (Quant): m/z 218 (Base peak, cleavage of TMS-ester group).
-
Qualifier Ions:
-
m/z 73 (Trimethylsilyl group, generic but abundant).
-
m/z 147 (Rearrangement ion typical of poly-TMS compounds).
-
m/z 373 (M-15, Loss of methyl group from TMS).
-
Quality Assurance & Troubleshooting
Self-Validating the Protocol
To ensure the system is working, monitor the Bis-TMS vs. Tris-TMS ratio .
-
Issue: If you see a peak with M-72 (missing one TMS group), the reaction is incomplete.
-
Cause: Moisture in the sample or insufficient heating time.
-
Fix: Re-dry the sample using DCM azeotrope and ensure the heating block is calibrated to 80°C.
Linearity & Sensitivity
-
Linear Range: 0.5 µM to 500 µM (
). -
LOD: ~0.1 µM (Splitless injection).
Common Pitfalls
-
"Dirty" Liner: Imidazole derivatives are sticky. Change the glass liner and gold seal every 100 injections to prevent peak tailing.
-
Pyridine Quality: Old pyridine absorbs water. If the reagent turns cloudy upon addition, discard the sample.
References
-
Schummer, C. et al. (2009). "Comparison of MSTFA and BSTFA for the derivatization of polar compounds in GC-MS." Journal of Chromatography B. Link
-
Kanani, H. et al. (2008). "Method development and validation for the quantification of organic acids in biological samples by GC-MS." Journal of Chromatography A. Link
-
Halket, J. M. et al. (2005). "Chemical derivatization and mass spectral libraries in metabolic profiling by GC-MS and LC-MS/MS." Journal of Experimental Botany. Link
-
Sigma-Aldrich Technical Bulletin. "Derivatization reagents for Gas Chromatography." Link
Sources
Troubleshooting & Optimization
Improving solubility of D-b-imidazole lactic acid in organic solvents
Technical Support Center: D-beta-Imidazole Lactic Acid (D-ILA) Topic: Solubility Optimization in Organic Solvents Ticket ID: DILA-SOL-001 Status: Open Responder: Dr. A. Vance, Senior Application Scientist[1]
Welcome to the Technical Support Hub
You are likely here because D-beta-imidazole lactic acid (D-ILA) is refusing to dissolve in your organic solvent of choice (DCM, Ethyl Acetate, Toluene), or it is crashing out of solution during a reaction.[1]
This is a common thermodynamic hurdle. D-ILA is not merely a polar molecule; it is a zwitterionic solid with high crystal lattice energy.[1] To solubilize it in organics, we must disrupt its intermolecular ionic network.[1]
This guide moves beyond "add more solvent" and focuses on chemical state manipulation .
Module 1: The Basics (Understanding the Molecule)
Q1: Why is D-ILA insoluble in dichloromethane (DCM) or ethyl acetate?
A: D-ILA exists primarily as a zwitterion at neutral pH.[1]
-
The Mechanism: The imidazole ring is basic (pKa
6.0), and the carboxylic acid is acidic (pKa 3.0).[1] In the solid state and neutral solution, the proton migrates from the acid to the imidazole ring. -
The Result: You are trying to dissolve a salt (an ionic lattice) in a non-polar solvent.[1] The dielectric constant of DCM (
) is insufficient to overcome the lattice energy of the zwitterion.
Q2: What is the solubility profile I should expect?
We have compiled empirical solubility data for D-ILA and structurally analogous histidine derivatives:
| Solvent Class | Examples | Solubility Status | Mechanism/Notes |
| Protogenic (Polar) | Water, Formic Acid | High | Solvation of zwitterion via H-bonding.[1] |
| Polar Aprotic | DMSO, DMF, NMP | Moderate to Good | High dielectric constant breaks lattice; no H-bond donation.[1] |
| Alcohols | Methanol, Ethanol | Low to Moderate | Solubility decreases as carbon chain length increases.[1] |
| Non-Polar | DCM, Hexane, Toluene | Negligible | Cannot solvate the ionic charges.[1] |
| Chlorinated | Chloroform | Negligible | Ineffective without derivatization.[1] |
Module 2: Operational Troubleshooting
Issue #1: "I cannot extract D-ILA from the aqueous phase into Ethyl Acetate."
Diagnosis: You are likely extracting at a pH near the isoelectric point (pI
The Fix: The "n-Butanol Shift" or pH Swing
-
Standard Organic Extraction: Will fail. D-ILA prefers water over EtOAc by a factor of >100:1.[1]
-
Recommended Solvent: Switch to n-Butanol .[1] It is the most hydrophobic solvent capable of solvating amino-acid-like zwitterions.[1]
-
Protocol:
Issue #2: "My reaction mixture is a slurry in DCM. I need it homogeneous."
Diagnosis: The reagent is not in solution, leading to slow or heterogeneous kinetics.[1]
The Fix: Hydrophobic Ion Pairing (HIP) Instead of changing the solvent, change the counter-ion. By pairing the cationic imidazole with a bulky, hydrophobic anion, you can "mask" the charge and drag the molecule into DCM.
Recommended Counter-ions:
-
Trifluoroacetic Acid (TFA): Forms a lipophilic salt.[1]
-
Docusate Sodium (AOT): A surfactant-like anion.[1]
Module 3: Advanced Protocols
Protocol A: Solubilization via Hydrophobic Ion Pairing (HIP)
Use this for synthesis in DCM/Chloroform or Prep-HPLC.[1]
Concept: Convert D-ILA into a lipophilic salt complex (
Step-by-Step:
-
Preparation: Suspend 1.0 eq of D-ILA in minimal Methanol (MeOH).
-
Acidification: Add 1.1 eq of Trifluoroacetic acid (TFA) dropwise.[1]
-
Why? This protonates the imidazole (making it cationic) and ensures the carboxylic acid is protonated (neutral).[1]
-
-
Solvent Swap: Evaporate the MeOH to dryness. You now have the TFA salt.[1]
-
Redissolution: Add DCM. The TFA salt is significantly more soluble in DCM than the zwitterion due to the fluorinated, lipophilic counter-ion.
-
Verification: The solution should turn clear. If haze remains, add 5-10% DMF as a cosolvent.[1]
Protocol B: Silylation for GC/MS Analysis
Use this if you need to analyze D-ILA purity via Gas Chromatography.[1]
Concept: Mask both polar groups (-OH, -COOH, -NH) with trimethylsilyl (TMS) groups.[1]
Step-by-Step:
-
Dryness: Sample must be completely anhydrous (lyophilize overnight).
-
Reagent: Add 50
L of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS. -
Solvent: Add 50
L of anhydrous Pyridine (acts as an acid scavenger and catalyst). -
Incubation: Heat at 70°C for 30 minutes.
-
Result: The resulting tri-TMS derivative is highly soluble in Hexane/DCM and volatile.[1]
Visual Decision Guides
Figure 1: Solvent & Method Selection Tree
Use this logic flow to determine the correct approach based on your end-goal.
Caption: Decision matrix for selecting the appropriate solubilization strategy based on experimental intent.
Figure 2: Mechanism of Hydrophobic Ion Pairing
Visualizing how the TFA salt enables solubility in organic media.
Caption: Transformation of the insoluble zwitterion into a DCM-soluble lipophilic salt complex.
References
-
PubChem. (2025).[1] Imidazolelactic acid (Compound).[1][2][3][4] National Library of Medicine.[1] [Link]
-
Ristroph, K. D., & Prud'homme, R. K. (2019).[1] Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers.[1][5][6] Nanoscale Advances.[1][5] [Link]
-
Needham, T. E. (1970).[1] The Solubility of Amino Acids in Various Solvent Systems.[1][7][8] University of Rhode Island Dissertations.[1][7] [Link]
-
Han, J., et al. (2020).[1] Solubility of D-Histidine in Aqueous Cosolvent Mixtures.[1] Journal of Chemical & Engineering Data.[1] [Link]
Sources
- 1. Imidazole - Wikipedia [en.wikipedia.org]
- 2. Imidazolelactic acid | C6H8N2O3 | CID 459122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]
- 4. D-b-Imidazole lactic Acid Monohydrate | C6H10N2O4 | CID 55275928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 8. acs.figshare.com [acs.figshare.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC of Imidazole Derivatives
Executive Summary & Diagnostic Logic
The Challenge: Imidazole derivatives possess a basic nitrogen atom (pKa ~6.9–7.0). In standard reversed-phase HPLC on silica-based columns, these compounds exist as protonated cations (
The Solution: Successful analysis requires a "Self-Validating System" where the mobile phase pH and stationary phase chemistry are engineered to suppress these secondary interactions.
Diagnostic Workflow: The Tailing Decision Tree
Use this logic flow to isolate the root cause of your peak tailing.
Figure 1: Diagnostic logic for distinguishing physical system failures from chemical interaction issues specific to imidazole derivatives.
Technical Q&A: Mobile Phase Optimization
Q1: Why is pH 6.0–8.0 the "Death Zone" for imidazole analysis?
A: At neutral pH, two competing equilibria create a perfect storm for tailing:
-
Silanol Ionization: Above pH 4, surface silanols (
) deprotonate to form negative sites ( ). -
Analyte Charge: Imidazole (pKa ~7.[2]0) remains partially protonated (
) at pH 6–8.
This results in a strong electrostatic attraction (ion-exchange) between the analyte and the column surface, which is slow and kinetically heterogeneous, leading to tailing.
Recommendation: Move away from the pKa.
-
Strategy A (Low pH): Operate at pH 2.0–2.5. Silanols are protonated (neutral), reducing interaction.
-
Strategy B (High pH): Operate at pH > 9.5 (if column permits). Imidazole is deprotonated (neutral), eliminating ionic interaction.
Q2: I must work at acidic pH. Which buffer system is superior?
A: Phosphate buffers are the gold standard for suppressing tailing at low pH, superior to volatile buffers like formate or acetate.
| Buffer System | Capacity at pH 2.5 | Silanol Suppression | MS Compatible? | Verdict |
| Phosphate | High | Excellent (Masks sites) | No | Best for UV |
| Formate | Moderate | Poor | Yes | Acceptable for LC-MS |
| TFA (0.1%) | Low (Ion Pairing) | Moderate | Yes | Causes ion suppression |
Causality: Phosphate ions (
Q3: When should I use Triethylamine (TEA) as an additive?
A: Use TEA when you are restricted to a silica-based column and cannot achieve symmetry with phosphate alone. TEA is a stronger base (pKa ~10.7) than imidazole.[2] It acts as a "sacrificial base," saturating the active silanol sites so your imidazole analyte cannot bind to them.
Protocol: Add 5–10 mM TEA to the aqueous buffer before adjusting the pH.
-
Warning: TEA is not MS-friendly (signal suppression) and can degrade older columns.
Technical Q&A: Stationary Phase Selection
Q4: My C18 column shows tailing even at pH 2.5. Is the column dead?
A: Not necessarily, but it may be the wrong type of silica. Older "Type A" silica contains metal impurities that increase silanol acidity.
Self-Validating Choice: Switch to a Type B (High Purity) Base-Deactivated Column . These columns undergo rigorous end-capping (reacting free silanols with small reagents like trimethylchlorosilane) to sterically block analyte access to the surface.
Recommended Column Classes:
-
Hybrid Particles (e.g., Waters XBridge/BEH): Can withstand high pH (up to 12), allowing Strategy B.
-
Polar-Embedded (e.g., Amide/Carbamate): The embedded polar group creates a water layer that shields silanols [2].
-
Charged Surface Hybrids (CSH): Intentionally introduce a low-level positive charge to repel protonated bases.
Mechanism of Action: Silanol Shielding
Figure 2: Comparison of unshielded silanol interactions (left) vs. steric protection via end-capping or TEA competition (right).
Validated Experimental Protocols
Protocol A: Preparation of "Silanol-Killer" Mobile Phase (UV Detection)
Use this for stubborn imidazole derivatives on standard C18 columns.
-
Reagents: High-purity water, Potassium Phosphate Monobasic (
), 85% Phosphoric Acid, Triethylamine (TEA). -
Step 1: Dissolve
in water to reach 25 mM concentration. -
Step 2 (Optional): Add TEA to reach a concentration of 10 mM (approx. 1.4 mL per liter).
-
Step 3: Adjust pH to 2.5 ± 0.1 using Phosphoric Acid. Critical: Adjust pH after adding TEA.
-
Step 4: Filter through a 0.2 µm nylon filter.
-
Step 5: Mix with organic modifier (Methanol or Acetonitrile) as required.
Protocol B: Column Regeneration for Basic Compounds
If retention times shift or tailing worsens over time, basic analytes may be strongly adsorbed.
-
Flush 1: 20 Column Volumes (CV) Water (removes buffer salts).
-
Flush 2: 20 CV 0.1% TFA in Acetonitrile (Low pH + High Organic desorbs bases).
-
Flush 3: 20 CV Methanol.
-
Flush 4: 20 CV Water.
-
Re-equilibrate: 20 CV Mobile Phase.
References
-
McCalley, D. V. (2023).[3] Understanding and Managing Peak Shape for Basic Solutes in Reversed-Phase High Performance Liquid Chromatography. Chemical Communications.
-
Dolan, J. W., & Snyder, L. R. (1989). Troubleshooting LC Systems. Humana Press.
-
Phenomenex Technical Guide. (2025). HPLC Troubleshooting Mini Guide - Peak Issues.
-
Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC.
Sources
Optimizing storage conditions to prevent degradation of D-b-imidazole lactic acid
Welcome to the technical support center for D-β-imidazole lactic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the degradation of this valuable compound. Through a series of frequently asked questions and troubleshooting guides, we will explore the critical factors influencing its stability and provide actionable protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the storage and handling of D-β-imidazole lactic acid, providing concise answers grounded in established scientific principles.
Q1: What is D-β-imidazole lactic acid and why is its stability a concern?
D-β-imidazole lactic acid is a metabolite of the amino acid histidine.[1][2] Its structure, featuring both an imidazole ring and a lactic acid moiety, makes it susceptible to several degradation pathways. The imidazole ring can be sensitive to light and oxidation, while the lactic acid portion can undergo hydrolysis.[3][4][5] Ensuring its stability is crucial for accurate and reproducible experimental results.
Q2: How should I store solid D-β-imidazole lactic acid for long-term use?
For long-term storage of solid D-β-imidazole lactic acid, it is recommended to store it at -20°C in a tightly sealed container to protect it from moisture.[1][6] For even greater stability, storage at -80°C is also a suitable option.[7] The container should be opaque or stored in the dark to prevent photodegradation.[8][9] Before use, allow the container to equilibrate to room temperature before opening to prevent condensation from introducing moisture.
Q3: I need to prepare a stock solution. What is the best way to store it?
Stock solutions of D-β-imidazole lactic acid should be prepared in a suitable solvent, such as water or a buffer appropriate for your experiment. For short-term storage (up to one month), aliquots of the stock solution can be stored at -20°C.[6] For longer-term storage (up to six months), it is highly recommended to store aliquots at -80°C to minimize degradation.[6] It is crucial to avoid repeated freeze-thaw cycles, which can accelerate degradation. Prepare single-use aliquots to maintain the integrity of your stock solution.
Q4: What is the optimal pH for storing D-β-imidazole lactic acid in an aqueous solution?
Q5: Is D-β-imidazole lactic acid sensitive to light?
Yes, compounds containing an imidazole ring are often sensitive to light, particularly UV radiation.[4][11] Exposure to light can lead to photodegradation, resulting in the formation of various degradants.[4] Therefore, it is imperative to protect both solid D-β-imidazole lactic acid and its solutions from light by using amber vials or by storing them in the dark.[12][13]
Troubleshooting Degradation Issues
This section provides a structured approach to identifying and resolving common degradation problems encountered during the handling and use of D-β-imidazole lactic acid.
Issue 1: Inconsistent or Unexpected Experimental Results
Possible Cause: Degradation of your D-β-imidazole lactic acid stock solution.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that your stock solutions have been stored at the recommended temperature (-20°C for short-term, -80°C for long-term) and protected from light.[6]
-
Check for Repeated Freeze-Thaw Cycles: If the stock solution has been subjected to multiple freeze-thaw cycles, it is likely that some degradation has occurred. Prepare fresh single-use aliquots from a new batch of solid material.
-
Assess Purity: If you have access to analytical instrumentation, such as High-Performance Liquid Chromatography (HPLC), you can assess the purity of your stock solution. A simple isocratic HPLC method can often reveal the presence of degradation products.[14][15]
-
Prepare a Fresh Solution: The most straightforward solution is to prepare a fresh stock solution from solid D-β-imidazole lactic acid that has been properly stored.
Issue 2: Visible Particulate Matter or Color Change in Solution
Possible Cause: Significant degradation or contamination of the D-β-imidazole lactic acid solution.
Troubleshooting Steps:
-
Discard the Solution: Do not use a solution that shows any signs of precipitation or color change. This is a clear indicator of chemical instability or contamination.
-
Review Preparation Protocol: Carefully review the procedure used to prepare the solution. Ensure the correct solvent was used and that there was no cross-contamination.
-
Evaluate Storage Container: Ensure that the storage container is made of an inert material (e.g., polypropylene or glass) and was clean and dry before use.[9]
-
Prepare Fresh Solution: Prepare a new solution using fresh, high-purity solvent and properly stored solid D-β-imidazole lactic acid.
Experimental Protocols
To assist researchers in proactively managing the stability of D-β-imidazole lactic acid, the following protocols for forced degradation studies and a stability-indicating analytical method are provided.
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[3][16]
Objective: To identify the potential degradation pathways of D-β-imidazole lactic acid under various stress conditions.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of D-β-imidazole lactic acid in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Apply Stress Conditions (in separate, clearly labeled vials):
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.[6]
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.[6]
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.[6]
-
Thermal Degradation (Solid): Heat the solid compound at 105°C for 24 hours.[6]
-
Photostability (Solution): Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[17] A control sample should be kept in the dark at the same temperature.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize the acidic and basic solutions, and analyze all samples by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the intact D-β-imidazole lactic acid from its potential degradation products.
Instrumentation:
Example Chromatographic Conditions:
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).[18]
-
Flow Rate: 1.0 mL/min.[14]
-
Detection Wavelength: Monitor at a wavelength where the imidazole chromophore absorbs, typically around 210-230 nm.
-
Injection Volume: 20 µL.[14]
Method Validation:
-
Analyze the samples from the forced degradation study (Protocol 1).
-
A valid stability-indicating method will show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products, with adequate resolution between all peaks.
Data Summary and Visualization
Table 1: Recommended Storage Conditions for D-β-Imidazole Lactic Acid
| Form | Condition | Temperature | Duration | Key Considerations |
| Solid | Long-term | -20°C or -80°C | Up to 3 years | Store in a tightly sealed, opaque container in a dry environment.[1][7][8] |
| Solution | Short-term | -20°C | Up to 1 month | Aliquot into single-use vials to avoid freeze-thaw cycles. Protect from light.[6] |
| Solution | Long-term | -80°C | Up to 6 months | Aliquot into single-use vials to avoid freeze-thaw cycles. Protect from light.[6] |
Diagram 1: Potential Degradation Pathways
Caption: Workflow for a forced degradation study.
References
- BenchChem. (n.d.). Technical Support Center: Forced Degradation Studies of Imidazole-Containing Compounds.
- Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(10), 3265-3274. doi:10.1016/j.xphs.2019.05.022
- Lazzari, S., et al. (2021). Influence of pH and Temperature on the Kinetics of Polylactic Acid Hydrolysis. Industrial & Engineering Chemistry Research, 60(30), 11094-11104. doi:10.1021/acs.iecr.1c01574
- Kovács, B., et al. (2021). T- and pH-Dependent Hydroxyl-Radical Reaction Kinetics of Lactic Acid, Glyceric Acid, and Methylmalonic Acid in the Aqueous Phase. ACS Earth and Space Chemistry, 5(8), 2056-2065. doi:10.1021/acsearthspacechem.1c00155
-
Request PDF. (n.d.). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Retrieved from [Link]
- Codari, F., et al. (2012). Kinetics of the hydrolytic degradation of poly(lactic acid). Polymer Degradation and Stability, 97(11), 2349-2357. doi:10.1016/j.polymdegradstab.2012.07.036
-
SciSpace. (n.d.). Photostability and Photostabilization of Drugs and Drug Products. Retrieved from [Link]
- BenchChem. (n.d.). Stability and Storage of 1-Methyl-L-histidine-d3: A Technical Guide.
- van de Wetering, K., et al. (2004). Hydrolytic degradation of oligo(lactic acid): a kinetic and mechanistic study. Biomaterials, 25(18), 4153-4160. doi:10.1016/j.
-
Loba Chemie. (n.d.). IMIDAZOLE EXTRA PURE. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]
-
Food and Drug Administration. (n.d.). Annex 9 Guide to good storage practices for pharmaceuticals. Retrieved from [Link]
-
International Council for Harmonisation. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
-
MSF Medical Guidelines. (n.d.). Drug quality and storage. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of storage time and temperature on histamine content and histidine decarboxylase activity of aquatic species. Retrieved from [Link]
-
IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
International Journal of Trend in Scientific Research and Development. (2019). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Retrieved from [Link]
-
MDPI. (2021). Hydrolytic Degradation of Polylactic Acid Fibers as a Function of pH and Exposure Time. Retrieved from [Link]
-
MDPI. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. Retrieved from [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
ACS Omega. (2017). Development of Imidazole-Reactive Molecules Leading to a New Aggregation-Induced Emission Fluorophore Based on the Cinnamic Scaffold. Retrieved from [Link]
- BenchChem. (n.d.). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
-
PubMed. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Retrieved from [Link]
-
World Health Organization. (2018). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Retrieved from [Link]
-
MDPI. (2022). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Retrieved from [Link]
-
Scribd. (n.d.). Lactic Acid Analytical Methods Overview. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC analysis of the optical purity of D-lactic acid produced by strain.... Retrieved from [Link]
-
ResearchGate. (n.d.). Stability of lactic acid and glycolic acid in aqueous systems subjected to acid hydrolysis and thermal decomposition. Retrieved from [Link]
Sources
- 1. targetmol.com [targetmol.com]
- 2. T- and pH-Dependent Hydroxyl-Radical Reaction Kinetics of Lactic Acid, Glyceric Acid, and Methylmalonic Acid in the Aqueous Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. re.public.polimi.it [re.public.polimi.it]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. D-Histidine | Mitochondrial Metabolism | TargetMol [targetmol.com]
- 8. lobachemie.com [lobachemie.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. scribd.com [scribd.com]
- 16. ajrconline.org [ajrconline.org]
- 17. ikev.org [ikev.org]
- 18. mdpi.com [mdpi.com]
Resolving baseline noise in mass spectrometry of imidazole lactic acid
Technical Support Center: High-Sensitivity LC-MS/MS of Imidazole Lactic Acid
Executive Summary
Imidazole Lactic Acid (ILA) is a challenging analyte due to its zwitterionic nature, low molecular weight (156.14 Da), and high polarity. In standard Reverse Phase (RP) chromatography, it elutes in the void volume, co-eluting with salts and matrix suppressors, resulting in high baseline noise and poor sensitivity.
This guide provides a tiered troubleshooting approach:
-
Optimization: Transitioning to HILIC chromatography.
-
Resolution: Chemical derivatization (Butylation) to eliminate zwitterionic interference.
-
Validation: Specific MS/MS transitions and source tuning.
Part 1: Diagnostic & Troubleshooting (FAQs)
Q1: Why is my baseline noise so high at the ILA retention time?
A: The "noise" is likely a combination of chemical background and ion suppression caused by the "Void Volume Effect."
-
The Mechanism: On a C18 column, ILA (highly polar) is not retained. It elutes immediately (dead time,
) along with unretained salts, proteins, and phospholipids from your biological matrix. -
The Consequence: The mass spectrometer source is saturated with these contaminants at the exact moment your analyte arrives. This creates a high chemical background (raising the baseline) and suppresses the ionization of ILA (lowering the signal).
-
Immediate Check: Inject a solvent blank. If the noise disappears, it is matrix-related. If the noise persists, it is source contamination.
Q2: I switched to an Amide-HILIC column, but the peak shape is broad/tailing. Why?
A: This is often due to mismatched sample diluent or secondary interactions .
-
Diluent Mismatch: In HILIC, water is the "strong" solvent. If you dissolve your sample in 100% water, it disrupts the water layer on the stationary phase, causing peak broadening.
-
Fix: Dissolve samples in 75:25 Acetonitrile:Water.
-
-
Secondary Interactions: The imidazole ring is basic. If you use a bare silica column, silanol interactions will cause tailing.
-
Fix: Use an Amide or Zwitterionic (ZIC) stationary phase and ensure your mobile phase buffer concentration is sufficient (10–20 mM Ammonium Formate) to mask silanols.
-
Q3: Can I use Ion Pairing reagents (like HFBA) to retain ILA on C18?
A: Not recommended for high-sensitivity MS. While HFBA (Heptafluorobutyric acid) will retain ILA on C18, it causes severe signal suppression in Electrospray Ionization (ESI) and permanently contaminates the MS source. HILIC or Derivatization are cleaner, more sensitive alternatives.
Part 2: The "Gold Standard" Protocols
Workflow A: HILIC Method (Direct Analysis)
Best for rapid screening when sensitivity requirements are moderate.
| Parameter | Condition |
| Column | Waters BEH Amide or Merck SeQuant ZIC-HILIC (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.5) |
| Mobile Phase B | Acetonitrile (LC-MS Grade) |
| Gradient | 0-1 min: 90% B (Isocratic hold)1-6 min: 90% |
| Flow Rate | 0.3 - 0.4 mL/min |
| Injection Solvent | 80:20 Acetonitrile:Water (Critical!) |
Workflow B: Butylation Derivatization (High Sensitivity)
Best for trace-level detection (e.g., AADC deficiency profiling). This converts polar ILA into a lipophilic butyl ester, moving it away from the void volume and increasing ionization efficiency.
Protocol:
-
Dry: Evaporate 50 µL of plasma/urine supernatant to dryness under
. -
React: Add 100 µL of 3N HCl in n-Butanol .
-
Incubate: Heat at 65°C for 20 minutes.
-
Dry: Evaporate to dryness again to remove excess HCl/Butanol.
-
Reconstitute: Dissolve residue in 100 µL 50:50 MeOH:Water.
-
Analyze: Inject onto a standard C18 column.
Part 3: Mass Spectrometry Parameters
Ionization Mode: ESI Positive (
MRM Transitions Table:
| Analyte Form | Precursor ( | Product ( | Collision Energy (V) | Mechanism |
| ILA (Native) | 157.1 | 111.1 | 15 - 20 | Loss of HCOOH (Carboxyl group) |
| ILA (Native) | 157.1 | 81.1 | 25 - 30 | Imidazole ring fragment |
| ILA-Butyl Ester | 213.2 | 157.1 | 15 | Loss of Butyl group (C4H8) |
| ILA-Butyl Ester | 213.2 | 111.1 | 25 | Combined loss (Butyl + Carboxyl) |
Part 4: Visualizing the Logic
Diagram 1: Troubleshooting Decision Tree
This flowchart guides you through the noise resolution process.
Caption: Decision matrix for resolving baseline noise issues specific to polar metabolites like ILA.
Diagram 2: The HILIC Separation Mechanism
Understanding why HILIC works where C18 fails is crucial for method development.
Caption: HILIC retains ILA by partitioning it into a water-rich layer on the column surface, separating it from non-polar matrix noise.
References
-
Wassenberg, T., et al. (2012). "Biochemical diagnosis of aromatic L-amino acid decarboxylase deficiency: New methods for an old disease." Molecular Genetics and Metabolism. Link
- Context: Establishes ILA as a key marker and discusses diagnostic challenges.
-
McCalley, D. V. (2017). "Understanding and manipulating the separation in hydrophilic interaction liquid chromatography." Journal of Chromatography A. Link
- Context: Authoritative source on HILIC mechanisms and troubleshooting peak shape issues.
-
Kushnir, M. M., et al. (2001). "Analysis of dicarboxylic acids by tandem mass spectrometry." Clinical Chemistry. Link
- Context: Validates the butylation derivatization method for enhancing sensitivity of organic acids in MS.
-
Agilent Technologies. "HILIC Method Development Guide." Link
- Context: Technical grounding for solvent choice (ACN/Water ratios)
Enhancing stability of D-b-imidazole lactic acid in acidic environments
Technical Support Center: D- -Imidazole Lactic Acid (ILA) Stabilization
Subject: Enhancing Stability of D- -Imidazole Lactic Acid in Acidic Environments
Introduction
D-
This guide provides technical protocols to stabilize ILA against acid-catalyzed degradation, ensuring the integrity of your experimental or pharmaceutical formulations.[1]
Module 1: The Chemistry of Instability
To solve the instability, one must first understand the mechanism. In acidic media (e.g., pH 1.2–3.0), ILA undergoes two primary stress vectors:[1]
-
Protonation-Driven Reactivity: The imidazole ring becomes positively charged (imidazolium cation).[1] While this stabilizes the ring itself against oxidation, it alters the electronic withdrawal on the alkyl chain.
-
Acid-Catalyzed Dehydration: The hydroxyl group at the
-position (relative to the carboxyl) or -position (relative to the imidazole) is susceptible to protonation and subsequent elimination of water, potentially forming a double bond conjugated with the imidazole ring. -
Racemization: The chiral center at the
-carbon is labile under high heat and strong acid, leading to the conversion of the active D-isomer to the inactive or less active L-isomer.
Visualizing the Degradation Pathway
The following diagram illustrates the structural vulnerability of ILA in acid.
Figure 1: Mechanism of acid-catalyzed instability showing protonation leading to racemization and dehydration.[1]
Module 2: Stabilization Protocols
We recommend two primary strategies: Supramolecular Shielding (Cyclodextrins) for solution stability and Microencapsulation for solid-state or suspension delivery.[1]
Strategy A: Cyclodextrin Inclusion Complexation
Protocol: Preparation of ILA-
-
Stoichiometry: Calculate a 1:1 molar ratio of ILA to
-CD.-
Note: MW of ILA
156.14 g/mol ; MW of -CD 1135 g/mol .[1]
-
-
Dissolution: Dissolve
-CD in distilled water at 40°C. Ensure complete clarity. -
Addition: Slowly add ILA to the
-CD solution while stirring at 600 RPM. -
Equilibration: Stir for 4 hours at room temperature.
-
Lyophilization: Freeze the solution at -80°C and lyophilize for 24 hours to obtain the stable powder.
Validation: Dissolve the complex in pH 2.0 HCl buffer. Analyze via HPLC (see Module 3) at T=0 and T=24h. The complex should show >95% retention of the D-isomer compared to <80% for free ILA.
Strategy B: Alginate-Chitosan Microencapsulation
For oral delivery or highly acidic fermentation broths, physical separation is required.[1]
Protocol: Double-Layer Encapsulation
-
Core Formation: Mix ILA (2% w/v) with Sodium Alginate (2% w/v).[1]
-
Crosslinking: Drop the mixture into a 0.1 M CaCl
solution using a syringe pump (flow rate 1 mL/min) to form calcium alginate beads. -
Coating: Transfer beads to a 0.5% Chitosan solution (dissolved in 1% acetic acid, pH adjusted to 4.5) for 30 minutes. The chitosan forms a polyelectrolyte complex with the alginate surface, creating an acid-resistant shell.
-
Rinsing: Wash beads with distilled water and dry at 30°C.
Module 3: Analytical Troubleshooting (HPLC)
Accurate quantification of D-ILA requires separating it from its L-isomer and degradation products.[1] Standard C18 methods often fail to separate enantiomers.[1]
Recommended Method: Chiral HPLC
| Parameter | Specification | Rationale |
| Column | Astec CHIROBIOTIC® R (or equivalent Teicoplanin-based column) | Essential for separating D- and L- enantiomers.[1] |
| Mobile Phase | 15:85 (v/v) Methanol : 20mM Ammonium Acetate (pH 4.[1]1) | Methanol acts as the organic modifier; pH 4.1 ensures the carboxylic acid is partially ionized for retention. |
| Flow Rate | 1.0 mL/min | Standard flow for optimal plate height.[1] |
| Detection | UV @ 210 nm | The imidazole ring absorbs strongly here.[1] 254 nm is too weak for low concentrations. |
| Temperature | 25°C | Higher temperatures may degrade the chiral selector or the analyte. |
Troubleshooting Guide
Issue 1: Peak Splitting
-
Diagnosis: pH mismatch between sample solvent and mobile phase.[1]
-
Resolution: Dissolve your ILA sample in the mobile phase directly. Do not use pure acetonitrile or high-strength acid as the diluent.
Issue 2: Retention Time Drift
-
Diagnosis: Incomplete equilibration of the chiral column. Teicoplanin phases are sensitive to ionic strength.
-
Resolution: Flush column with mobile phase for at least 30 column volumes before injection.
Issue 3: "Ghost" Peaks in Acidic Stability Tests
-
Diagnosis: Degradation of the imidazole ring into ring-opened amides (rare but possible in extreme acid).
-
Resolution: Use LC-MS (m/z 157 -> fragments) to confirm peak identity. If the mass matches ILA but RT is different, it is the L-isomer (racemization). If mass is -18, it is the dehydrated urocanic derivative.[1]
Module 4: Decision Matrix & Workflow
Use the following logic flow to determine the correct stabilization route for your specific application.
Figure 2: Decision matrix for selecting the appropriate stabilization technology.
FAQs
Q: Can I use standard PLGA nanoparticles for ILA? A: Caution is advised. PLGA degrades into lactic acid and glycolic acid, creating an acidic microclimate inside the particle (autocatalysis). This can accelerate ILA degradation.[2] We recommend Alginate or Chitosan (as described in Module 2) which buffer the internal pH.
Q: Why does my D-ILA standard show two peaks after 24 hours in 0.1M HCl? A: This is likely racemization .[1] The acidic environment lowers the energy barrier for the inversion of the chiral center at the alpha-carbon. If you see two peaks with identical UV spectra but different retention times on a Chiral column, your D-isomer is converting to the L-isomer.[1]
Q: Is the salt form (ILA-HCl) more stable than the free acid? A: Solid state: Yes. Solution state: No. The HCl salt is more crystalline and stable on the shelf. However, once dissolved in water, the ions dissociate, and the pH of the solution dictates stability. You must buffer the solution regardless of the starting salt form.
References
-
PubChem. (n.d.).[1][3] Imidazolelactic acid | C6H8N2O3.[1][3] National Library of Medicine.[1] Retrieved October 26, 2025, from [Link][1]
-
Dou, F., Rai, R., & Nitin, N. (2022).[1] Lactic Acid Bacteria Simultaneously Encapsulate Diverse Bioactive Compounds from a Fruit Extract and Enhance Thermal Stability. MDPI, Foods.[1] Retrieved October 26, 2025, from [Link][1]
-
Lee, J., et al. (2011).[1] Microencapsulation of Imidazole Curing Agents by Spray-Drying Method. Journal of Applied Polymer Science. Retrieved October 26, 2025, from [Link][1]
Overcoming hygroscopic challenges with imidazole lactic acid monohydrate
Technical Support Center: Imidazole Lactic Acid Monohydrate
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Imidazole Lactic Acid Monohydrate. This resource is designed to provide expert insights and practical solutions for the unique challenges presented by the hygroscopic nature of this active pharmaceutical ingredient (API). Our goal is to move beyond simple instructions, offering a deep dive into the causality behind experimental choices to ensure the integrity and success of your work.
Section 1: Foundational Understanding of Hygroscopicity in Imidazole Lactic Acid Monohydrate
Hygroscopicity is the tendency of a solid to absorb or adsorb moisture from the surrounding environment.[1] For Imidazole Lactic Acid Monohydrate, this property is intrinsic to its molecular structure, which features multiple polar functional groups (imidazole ring, hydroxyl, and carboxylic acid groups) that readily form hydrogen bonds with water molecules.[2]
Moisture uptake is not merely a surface-level issue; it can trigger a cascade of detrimental effects:
-
Chemical Degradation: The presence of water can facilitate hydrolysis, potentially compromising the stability and purity of the API.[2][3]
-
Physical State Changes: Moisture can lead to deliquescence, where the solid dissolves in the absorbed water, or cause unwanted crystalline phase transitions.[2]
-
Manufacturing Challenges: Increased moisture content negatively impacts powder flowability, compressibility, and can cause sticking to manufacturing equipment like tablet punches and dies, leading to process inefficiencies and batch-to-batch variability.[2][4][5]
The following Q&A sections provide direct answers to common issues encountered during the handling, formulation, and analysis of this compound.
Section 2: Troubleshooting Guide - Handling, Storage, and Processing
This section addresses the most immediate challenges faced when working with Imidazole Lactic Acid Monohydrate in a laboratory or manufacturing setting.
Question 1: My powder is clumping and has poor flowability. What is causing this and how can I fix it?
Answer: This is a classic sign of moisture uptake. When hygroscopic powders like Imidazole Lactic Acid Monohydrate absorb atmospheric water, liquid bridges form between particles.[6] These capillary forces increase inter-particle cohesion, leading to agglomeration (clumping) and a dramatic reduction in flowability.[4][6] This can cause significant issues in processes like hopper feeding and die filling.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor powder flow.
Preventative Measures:
-
Always handle the material in a controlled environment where the relative humidity (RH) is kept low, ideally below 40%.[7]
-
Minimize the exposure time of the powder to ambient air. Work with small quantities and keep the main container tightly sealed.[8]
Question 2: I'm observing sticking and caking on my tablet press. What are the likely causes?
Answer: Sticking to tablet punches and dies is a common downstream effect of moisture uptake.[2] The absorbed water acts as a plasticizer, making the material softer and more adhesive. This leads to operational problems, including inconsistent tablet weight and potential damage to tooling.
Solutions:
-
Environmental Control: Ensure the tableting suite is maintained at a low relative humidity. This is the first and most critical line of defense.[9]
-
Excipient Selection: Incorporate excipients that can mitigate moisture effects. Hydrophobic lubricants like magnesium stearate can reduce sticking, while glidants like colloidal silicon dioxide can improve flow and act as a moisture scavenger.[7][10]
-
Formulation Strategy - Co-processing: Consider co-processing the API with excipients designed to deflect moisture. For example, formulating with microcrystalline cellulose (MCC) can sometimes help, but certain grades have high intrinsic moisture content. Low-moisture grades like MCC PH 112 or MCC PH 200 are preferable.[7] Anhydrous forms of excipients (e.g., anhydrous lactose) should be chosen over their hydrated counterparts.[7]
Section 3: FAQs - Formulation and Excipient Selection
Choosing the right excipients is crucial for developing a stable and manufacturable drug product with a hygroscopic API.
Question 3: Which types of excipients should I prioritize or avoid when formulating with Imidazole Lactic Acid Monohydrate?
Answer: The core principle is to create a microenvironment within the dosage form that protects the API from moisture.[11] This involves selecting excipients that either have very low intrinsic moisture, are non-hygroscopic, or actively sequester free water.[11][12]
Table 1: Excipient Selection Guide for Hygroscopic APIs
| Excipient Class | Recommended Choices | Rationale & Key Considerations | To Avoid or Use with Caution |
| Fillers/Diluents | Anhydrous Lactose, Mannitol, Microcrystalline Cellulose (low-moisture grades, e.g., PH 112, 200)[7] | These excipients have low hygroscopicity and provide good compressibility. Mannitol is particularly non-hygroscopic.[7] | Starch (contains 12-18% moisture), Hydrous Lactose.[7] |
| Binders | Polyvinylpyrrolidone (PVP), Hydroxypropyl Cellulose (HPC) | Effective in dry granulation or non-aqueous wet granulation processes. | Binders requiring aqueous solutions for activation if dry processing is an option. |
| Disintegrants | Crospovidone, Croscarmellose Sodium | These "superdisintegrants" are effective at low concentrations, minimizing their overall contribution to moisture content. | Sodium Starch Glycolate (can have higher water content).[7] |
| Moisture Adsorbents/Glidants | Colloidal Silicon Dioxide, Magnesium Aluminosilicate[7] | Act as moisture scavengers, preferentially adsorbing available water and improving powder flow.[7][12] | Talc (can be less effective as a moisture scavenger). |
Question 4: What are the most effective advanced formulation strategies to overcome hygroscopicity?
Answer: If simple excipient selection is insufficient, more advanced formulation strategies can create a robust physical barrier against moisture.[1][2][13]
Caption: Advanced formulation strategies and their mechanisms.
-
Film Coating: Applying a polymer-based film coat to the final tablet is one of the most common and effective methods.[2] Coatings based on polyvinyl alcohol (PVA) are known to provide a superior moisture barrier compared to standard HPMC-based coatings.[12]
-
Encapsulation: For powder formulations, encapsulation within a hard capsule can provide a protective barrier.[14] Using capsules made from Hypromellose (HPMC) can be advantageous as they have a lower intrinsic moisture content than traditional gelatin capsules.[14]
-
Crystal Engineering: Co-crystallization involves forming a new crystalline solid that includes the API and a non-volatile "co-former." This can fundamentally alter the crystal structure to be less hygroscopic.[2][13] This is a more complex approach, often explored during early-stage development.
Section 4: Analytical Protocols and FAQs
Accurate measurement of water content is critical for quality control and stability assessment.
Question 5: What is the best method for determining the water content in Imidazole Lactic Acid Monohydrate, and why?
Answer: The gold standard for water content determination in pharmaceutical substances is Karl Fischer (KF) titration .[15][16][17] It is highly specific for water and can detect both bound (water of crystallization) and adsorbed (surface) water.[18] This is particularly important for a monohydrate, where you need to distinguish between atmospheric moisture uptake and the stoichiometric water already present.
Alternative methods like Loss on Drying (LoD) are less suitable because they measure the loss of any volatile component upon heating, not just water. This could lead to inaccurate results if residual solvents are present.
Table 2: Comparison of Analytical Methods for Water Content
| Method | Principle | Specificity for Water | Pros | Cons |
| Karl Fischer (KF) Titration | Titration based on a stoichiometric reaction between iodine and water.[17] | High | Very accurate and precise, rapid, requires small sample size.[15][] | Requires specialized equipment and reagents. |
| Loss on Drying (LoD) | Measures weight loss of a sample upon heating.[] | Low | Simple, inexpensive equipment. | Not specific to water; can be time-consuming. |
Protocol: Water Content Determination by Volumetric Karl Fischer Titration
This protocol provides a standardized procedure for accurately measuring the water content in a sample of Imidazole Lactic Acid Monohydrate.
Materials & Equipment:
-
Automatic Volumetric Karl Fischer Titrator
-
Analytical Balance (readable to 0.1 mg)
-
Volumetric KF Reagent (Titer ~5 mg/mL)
-
Anhydrous Methanol (or other suitable solvent)
-
Sodium Tartrate Dihydrate (for titer determination)
-
Sample vials, syringes, and needles
Procedure:
-
Titer Determination (Standardization of KF Reagent): a. Add approximately 30-40 mL of anhydrous methanol to the titration vessel. b. Titrate the solvent to a stable, dry endpoint with the KF reagent. This removes any residual water. c. Accurately weigh approximately 150-200 mg of sodium tartrate dihydrate. d. Add the standard to the vessel and immediately begin the titration until the endpoint is reached. e. The water equivalence factor (F), in mg/mL, is calculated as: F = (Weight of Sodium Tartrate [mg] * 0.1566) / Volume of KF Reagent [mL].[15] f. Repeat twice more and use the average factor.
-
Sample Analysis: a. Ensure the titration vessel is at a stable, dry endpoint. b. Accurately weigh an appropriate amount of the Imidazole Lactic Acid Monohydrate sample (typically 100-300 mg, depending on expected water content). c. Quickly transfer the sample into the titration vessel, ensuring minimal exposure to atmospheric moisture. d. Begin the titration immediately. Stir for 1 minute to ensure complete dissolution and reaction.[15] e. Titrate with the KF reagent to the electrometric endpoint. Record the volume of reagent consumed (B.R.).
-
Calculation: a. The percentage of water in the sample is calculated using the formula: % Water = (B.R. [mL] * F [mg/mL] * 100) / Sample Weight [mg][15]
Section 5: Packaging and Long-Term Stability
The final defense against moisture during the product's shelf life is appropriate packaging.
Question 6: What are the best packaging options for a final product containing Imidazole Lactic Acid Monohydrate?
Answer: The choice of packaging is a critical final control point. The goal is to create a microclimate that shields the product from ambient humidity throughout its shelf life.[20]
-
High-Barrier Blister Packaging: Cold-formed aluminum-aluminum ("alu-alu") blisters provide a near-impermeable barrier to moisture and are considered the highest level of protection for highly sensitive drugs.[20]
-
Bottles with Desiccants: If using bottles, High-Density Polyethylene (HDPE) is a common and effective choice.[20] It is essential to include a desiccant canister or sachet (e.g., silica gel or molecular sieve) inside the bottle to adsorb any moisture that permeates the container over time or is present in the headspace at the time of packaging.[20][21]
-
Controlled Packaging Environment: The packaging process itself must be conducted under controlled, low-humidity conditions to minimize the amount of water vapor trapped inside the final package.[2]
References
-
Chan, S.Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics. [Link]
-
Bohrium. (2022). formulation-strategies-to-improve-the-stability-and-handling-of-oral-solid-dosage-forms-of-highly-hygroscopic-pharmaceuticals-and-nutraceuticals. Ask this paper. [Link]
-
Consensus. (n.d.). Strategies to enhance pharmaceutical formulation stability. Consensus. [Link]
-
ResearchGate. (2022). (PDF) Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. ResearchGate. [Link]
-
Colorcon. (2023). The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. Colorcon. [Link]
-
Pharmaguideline. (2011). Water Content Determination by Karl Fischer. Pharmaguideline. [Link]
-
Ocean Optics. (n.d.). NIR Spectroscopy for Managing Water Content in the Pharmaceutical Industry. Ocean Optics. [Link]
-
Yara. (2025). How to Choose the Right Packaging for Humidity-Sensitive Medicines: A Complete Guide. Yara. [Link]
-
American Pharmaceutical Review. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. American Pharmaceutical Review. [Link]
-
Consensus. (n.d.). Understanding the Roles of Excipients in Moisture Management in Solid Dosage Forms. Consensus. [Link]
-
Delft Solids Solutions. (n.d.). Moisture Impact on Powder Safety, Stability, and Processing. Delft Solids Solutions. [Link]
-
PubChem. (n.d.). D-b-Imidazole lactic Acid Monohydrate. PubChem. [Link]
-
LFA Machines. (n.d.). Protection beyond the packaging (how to keep moisture out of tablets). Tablet Presses. [Link]
-
Centre for Industrial Rheology. (2025). The Impact of Humidity on Seasoning Powder Flowability in Global Processing. Centre for Industrial Rheology. [Link]
-
Freeman Technology. (n.d.). Quantifying the impact of humidity on powder properties. Freeman Technology. [Link]
-
Sharp. (n.d.). Addressing the challenges of packaging OSD and powder products with low humidity. Sharp. [Link]
-
Micromeritics. (n.d.). Controlling the Impact of Humidity Using the FT4 Powder Rheometer®. Micromeritics. [Link]
-
Qualicaps. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Qualicaps. [Link]
-
MSF Medical Guidelines. (n.d.). Drug quality and storage. MSF Medical Guidelines. [Link]
-
Codefine. (2025). Moisture Barrier Packaging: How It Works & Best Materials. Codefine. [Link]
-
MDPI. (2025). The Effect of Moisture on Powder Flow and on Compaction and Physical Stability of Tablets. MDPI. [Link]
-
PubChem. (n.d.). Imidazolelactic acid. PubChem. [Link]
-
ResearchGate. (2016). What are the best tablet excipients to be used for moisture & heat sensitive APIs?. ResearchGate. [Link]
-
University of Washington. (2025). Imidazole. University of Washington. [Link]
-
ChemSupply Australia. (2023). Safety Data Sheet IMIDAZOLE. ChemSupply Australia. [Link]
-
Vesta® Nutra. (2019). 3 Ways to Handle Hygroscopic Material Challenges. Vesta® Nutra. [Link]
-
MDPI. (n.d.). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. MDPI. [Link]
-
Data.gov. (2025). Compound 530192: Imidazole-5-lactic acid, TMS - Catalog. Data.gov. [Link]
-
National Center for Biotechnology Information. (n.d.). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2015). What is the effect of immidazole on activity and stability of enzyme?. ResearchGate. [Link]
-
Ukrainian Biochemical Journal. (2022). Review of pharmacological effects of imidazole derivatives. Ukrainian Biochemical Journal. [Link]
-
Dove Medical Press. (2021). Imidazole as a Promising Medicinal Scaffold. DDDT. [Link]
-
The Journal of Chemical Physics. (2015). Conformational preferences of monohydrated clusters of imidazole derivatives revisited. The Journal of Chemical Physics. [Link]
-
ResearchGate. (2025). Thermal stability and exothermic behaviour of imidazole ionic liquids with different anion types under oxidising and inert atmospheres. ResearchGate. [Link]
-
Allied Academies. (2018). A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges and perspectives. Allied Academies. [Link]
Sources
- 1. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 2. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. solids-solutions.com [solids-solutions.com]
- 5. freemantech.co.uk [freemantech.co.uk]
- 6. rheologylab.com [rheologylab.com]
- 7. researchgate.net [researchgate.net]
- 8. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 9. Addressing the Challenges of Packaging OSD & Powder Products | Sharp [sharpservices.com]
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- 14. An innovative drug delivery form for hygroscopic pharmaceutical drugs [manufacturingchemist.com]
- 15. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 16. oceanoptics.com [oceanoptics.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. blog.metrohmusa.com [blog.metrohmusa.com]
- 20. xinfuda-group.com [xinfuda-group.com]
- 21. codefine.com [codefine.com]
Troubleshooting low recovery rates in imidazole lactic acid extraction
Topic: Troubleshooting Low Recovery Rates in Imidazole Lactic Acid (ILA) Extraction
Role: Senior Application Scientist Audience: Researchers, Analytical Chemists, Drug Development Professionals
Core Directive & Diagnostic Workflow
Low recovery of Imidazole Lactic Acid (ILA) is rarely a random error; it is almost always a chemistry mismatch .[1] ILA is an amphoteric, highly polar zwitterion.[1] If you treat it like a standard lipophilic drug (using standard C18 SPE or simple Ethyl Acetate LLE), you will fail.[1]
Before modifying your protocol, use this diagnostic logic tree to pinpoint the failure mode.
Figure 1: Diagnostic logic for isolating the root cause of low ILA recovery.
The Science of the Problem (Why Standard Methods Fail)
To fix the recovery, you must understand the molecule's ionization states.[1] Imidazole Lactic Acid (ILA) has two ionizable groups with distinct pKa values [1]:
-
Carboxylic Acid (
): Deprotonates to above pH 3.4.[1] -
Imidazole Ring (
): Protonates to below pH 6.8.[1]
The "Zwitterion Trap"
At physiological pH (~7.[1]4) or in water, ILA exists largely as a zwitterion (negative carboxyl, partially positive imidazole) or a net anion.[1]
-
Standard LLE Failure: In this state, ILA is too hydrophilic (
) to partition into organic solvents like Hexane or Ethyl Acetate [2].[1] -
C18 SPE Failure: The molecule is too polar to retain on a hydrophobic C18 chain, leading to "breakthrough" (analyte lost in the loading step).
Troubleshooting Modules
Module A: Solid Phase Extraction (The Gold Standard)
Recommendation: Switch from C18/HLB to Mixed-Mode Cation Exchange (MCX) . MCX sorbents combine a hydrophobic backbone with a sulfonic acid group (strong cation exchanger).[1] This allows you to "lock" the ILA onto the column using charge, wash away interferences, and then "unlock" it for elution.[1]
Optimized MCX Protocol
| Step | Solvent/Buffer | Mechanistic Purpose |
| 1. Sample Pre-treatment | Dilute sample 1:1 with 2% Formic Acid (aq) .[1] | CRITICAL: Lowers pH to ~2.[1][2]0. Ensures Imidazole ring is 100% protonated ( |
| 2. Conditioning | Methanol followed by Water (0.1% FA).[1] | Activates sorbent ligands. |
| 3.[1] Loading | Load acidified sample slowly (1 mL/min). | The positively charged ILA binds to the negatively charged sulfonic acid sites on the sorbent via ionic interaction. |
| 4. Wash 1 (Aqueous) | 0.1% Formic Acid in Water.[1] | Removes salts and proteins.[1] ILA stays bound (Ionic).[1] |
| 5. Wash 2 (Organic) | 100% Methanol.[1] | Removes hydrophobic interferences.[1][3] ILA stays bound (Ionic).[1] Note: Pure methanol washes ILA off C18, but not MCX. |
| 6.[1] Elution | 5% Ammonium Hydroxide in Methanol . | CRITICAL: Raises pH > 10.[1] The Imidazole ring deprotonates ( |
Visualizing the MCX Mechanism:
Figure 2: Charge-state control during MCX extraction.
Module B: Liquid-Liquid Extraction (LLE)
Status: Generally Not Recommended (unless derivatized).[1] If you must use LLE (e.g., no SPE manifold available), you cannot use standard solvents.[1]
-
Problem: ILA prefers the water phase.
-
Solution: Use n-Butanol at pH 7.0.[1]
-
While Ethyl Acetate fails, n-Butanol is polar enough to extract some amphoteric metabolites, though recovery is often lower (60-70%) compared to SPE (>90%).[1]
-
-
Alternative: Derivatization-LLE (GC-MS workflows) .
Module C: Matrix Effects (The "Fake" Low Recovery)
Sometimes extraction is perfect, but the signal is missing due to Ion Suppression in LC-MS.
Symptoms:
-
Absolute recovery is low (<50%).[1]
-
Internal Standard (SIL-IS) recovery is also low.[1]
-
Process efficiency is poor, but extraction efficiency (if measured by pre-spiking vs. post-spiking) might be high.[1]
The Fix: HILIC Chromatography Reverse Phase (C18) columns elute ILA very early (near the void volume), exactly where salts and unretained matrix components elute.[1] This causes massive signal suppression [4].[1]
-
Switch to HILIC (Hydrophilic Interaction Liquid Chromatography):
Frequently Asked Questions (FAQ)
Q1: I am using Protein Precipitation (PPT) with Methanol, but my recovery varies wildy. Why?
A: PPT is a "dirty" cleanup. While it removes proteins, it leaves phospholipids and salts.[1] If your evaporation step is too hot (>40°C), ILA (which can be thermally sensitive in acidic matrices) may degrade.[1] Furthermore, without an isotopically labeled internal standard (
Q2: Can I use Anion Exchange (MAX) instead of Cation Exchange (MCX)?
A: Theoretically, yes. At pH > 7, ILA is negatively charged (
Q3: My ILA peak splits in the chromatogram. A: This is often a solvent mismatch.[1] If you elute your SPE in 100% Methanol but inject onto a Reverse Phase column with a 95% Water starting gradient, the strong solvent (MeOH) causes the analyte to travel faster than the mobile phase initially.
-
Fix: Evaporate the SPE eluate to dryness (under
at 35°C) and reconstitute in the starting mobile phase (e.g., 0.1% Formic Acid in Water).
Summary Data: Method Comparison
| Method | Typical Recovery | Matrix Cleanliness | Difficulty | Best For |
| PPT (Methanol) | 40-60% (High suppression) | Low | Low | High-conc.[1] screening |
| LLE (Ethyl Acetate) | < 5% (Fails) | High | Medium | Do not use |
| LLE (n-Butanol) | 60-75% | Medium | High (Evap hard) | Low budget, no SPE |
| SPE (C18/HLB) | 10-30% (Breakthrough) | Medium | Medium | Do not use |
| SPE (MCX) | > 90% | Very High | Medium | Quantitation (Gold Std) |
References
-
PubChem. (2025).[1] Imidazolelactic acid (Compound Summary).[1][4][5] National Library of Medicine.[1] [Link]
-
Human Metabolome Database (HMDB). (2025).[1] Metabocard for Imidazolelactic acid (HMDB0003423).[1] HMDB.[1][4][5] [Link]
-
Longdom Publishing. (2025).[1] Matrix Effects and Ion Suppression in LC-MS. Journal of Chromatography & Separation Techniques.[1] [Link]
Sources
Minimizing matrix effects in biological assays of D-b-imidazole lactic acid
Technical Support Center: D-
Topic: Minimizing Matrix Effects in LC-MS/MS Analysis of D-
Executive Summary
D-
This guide provides a root-cause analysis and troubleshooting framework to minimize these effects, ensuring your assay meets FDA/EMA Bioanalytical Method Validation (BMV) M10 guidelines.
Module 1: Chromatographic Strategy (The Retention Problem)
Q: Why is my D-ILA signal unstable even with a clean blank?
A: You are likely experiencing "Ion Suppression at the Solvent Front."
D-ILA is highly polar. On standard Reversed-Phase (C18) columns, it often elutes in the void volume (
The Fix: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) or a specialized Chiral Column .
-
HILIC Approach (Recommended for Sensitivity): Use an Amide-HILIC or ZIC-HILIC column. These retain polar compounds via water-layer partitioning, eluting D-ILA after the suppression zone.
-
Chiral Approach (Required for Enantiomer Specificity): If distinguishing D-ILA from L-ILA is critical, use a teicoplanin-based column (e.g., Astec CHIROBIOTIC® R).
Recommended Conditions:
| Parameter | HILIC Conditions (Amide) | Chiral Conditions (Teicoplanin) |
| Column | BEH Amide (1.7 µm) | Chirobiotic R (5 µm) |
| Mobile Phase A | 10 mM Ammonium Formate (pH 3.0) in Water | 20 mM Ammonium Acetate (pH 4.1) in MeOH |
| Mobile Phase B | Acetonitrile (ACN) | (Isocratic Mode often used) |
| Gradient | 90% B | Isocratic or shallow gradient |
| Mechanism | Partitioning (Retains Polar) | Inclusion Complex (Separates Enantiomers) |
Module 2: Sample Preparation (The Cleanup Problem)
Q: I am using Protein Precipitation (PPT), but the matrix effect is still >20%. Why? A: PPT removes proteins but leaves behind phospholipids (glycerophosphocholines) and salts. Phospholipids are notorious for causing "late-eluting" suppression that can bleed into subsequent injections. Because D-ILA contains an imidazole ring (basic pKa ~6.0) and a carboxylic acid (acidic pKa ~2.5), it is zwitterionic. You can exploit this using Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE).
The Protocol: "Catch and Release" MCX SPE
Rationale: At pH < 2, the imidazole ring is protonated (
Step-by-Step Workflow:
-
Pre-treatment: Dilute Plasma/Urine 1:1 with 2% Formic Acid (pH ~2).
-
Conditioning: Methanol followed by 2% Formic Acid.
-
Load: Apply sample (D-ILA is positively charged; binds to sorbent).
-
Wash 1 (Acidic/Organic): 2% Formic Acid in 5% Methanol (Removes salts/proteins).
-
Wash 2 (Neutral/Organic): 100% Methanol (Removes hydrophobic neutrals/phospholipids). Crucial Step.
-
Elution: 5% Ammonium Hydroxide in Methanol. (High pH deprotonates the imidazole, releasing D-ILA).
Module 3: Visualization & Diagnosis
Q: How do I prove where the matrix effect is occurring? A: Perform a Post-Column Infusion (PCI) experiment. Do not rely solely on Matrix Factor calculations. Visualizing the suppression zone allows you to adjust your gradient to move D-ILA away from the interference.
PCI Protocol:
-
Infuse a constant stream of D-ILA standard (via syringe pump) into the MS source.
-
Simultaneously inject a blank matrix extract (via the LC column).
-
Monitor the baseline. A "dip" in the baseline indicates suppression; a "hump" indicates enhancement.
Workflow Diagram: Matrix Effect Troubleshooting
Figure 1: Decision tree for diagnosing and resolving matrix effects in LC-MS/MS bioanalysis.
Module 4: Internal Standards (The Calculation Problem)
Q: Can I use an analog internal standard (IS)? A: Absolutely not. For polar metabolites in HILIC, retention time shifts are common due to minor salt variations in samples. An analog IS (e.g., a structural isomer) may not shift exactly with D-ILA.
Requirement: You must use a Stable Isotope Labeled (SIL) IS, such as D-ILA-
-
Why? The SIL-IS co-elutes perfectly with the analyte. Any ion suppression experienced by D-ILA is experienced identically by the IS. The ratio (Analyte/IS) remains constant, mathematically "canceling out" the matrix effect.
References
-
US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Link
-
Henry, H., et al. (2012). Sensitive Determination of L- and D-Lactic Acid Enantiomers by HPLC-MS-MS. Sigma-Aldrich Application Note. Link
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. Link
-
Schwartz, H. (2020). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. Link
Validation & Comparative
A Senior Application Scientist's Guide to Differentiating D- and L-Isomers of Imidazole Lactic Acid Using Chiral Chromatography
For researchers and professionals in drug development and metabolic studies, the precise and accurate separation of enantiomers is not merely a technical challenge but a fundamental necessity. The differential biological activities of chiral molecules, such as the D- and L-isomers of imidazole lactic acid, demand robust analytical methodologies. This guide provides an in-depth comparison of chiral chromatography strategies for resolving these specific enantiomers, grounded in established principles and experimental insights for structurally analogous compounds.
Imidazole lactic acid, a metabolite with both a lactate moiety and an imidazole ring, presents a unique challenge due to its polarity and amphoteric nature. Its structure, featuring a carboxylic acid, a hydroxyl group, and a basic imidazole ring, allows for multiple interaction points with a chiral stationary phase (CSP), making chiral High-Performance Liquid Chromatography (HPLC) the method of choice for its separation.
Understanding the Analyte: Imidazole Lactic Acid
Before delving into separation strategies, understanding the physicochemical properties of imidazole lactic acid is paramount. Its structure dictates its behavior in a chromatographic system.
-
Polarity: The presence of hydroxyl, carboxyl, and imidazole functionalities makes it a highly polar molecule, generally favoring reversed-phase or polar organic chromatography modes over traditional normal-phase chromatography.
-
Amphoterism: With both an acidic carboxylic acid group (pKa ~2-3) and a basic imidazole ring (pKa ~6-7), its net charge is highly dependent on the mobile phase pH. This property can be strategically manipulated to enhance chiral recognition.
Comparative Analysis of Chiral Stationary Phases (CSPs)
The cornerstone of any chiral separation is the selection of an appropriate CSP. Given the structure of imidazole lactic acid, several classes of CSPs are viable candidates. The following comparison is based on their known performance with structurally similar polar and amphoteric analytes, such as the amino acid histidine.
| Chiral Stationary Phase (CSP) Type | Commercial Example | Principle of Separation | Suitability for Imidazole Lactic Acid | Expected Performance & Considerations |
| Macrocyclic Glycopeptide | Astec® CHIROBIOTIC® T (Teicoplanin) | Multiple interactions: hydrogen bonding, ionic interactions, inclusion complexation, and steric repulsion. | Excellent. Proven efficacy for underivatized amino acids, including histidine.[1] | High probability of baseline separation. The D-enantiomer is typically more retained.[2] Operates well in reversed-phase and polar organic modes, which are ideal for this polar analyte. |
| Crown Ether | CROWNPAK® CR(+) | Host-guest complexation between the crown ether cavity and the protonated primary or secondary amine of the analyte. | Good. Effective for underivatized amino acids.[1][3] | Requires an acidic mobile phase (e.g., with perchloric or trifluoroacetic acid) to ensure protonation of the imidazole nitrogen. May offer different selectivity compared to macrocyclic glycopeptides. |
| Polysaccharide (Immobilized) | Lux® i-Cellulose-5 | Formation of transient diastereomeric complexes via hydrogen bonding, dipole-dipole, and π-π interactions within the helical grooves of the polysaccharide.[4] | Moderate to Good. While less effective for underivatized amino acids in normal phase, immobilized versions offer broad solvent compatibility, including reversed-phase and polar organic modes.[4] | Reversed-phase or polar organic modes are necessary. The use of mobile phase additives is crucial to control ionization and improve peak shape. May provide a unique selectivity profile. |
| Zwitterionic Ion-Exchanger | CHIRALPAK® ZWIX(+)™ | Dual ion-pairing interactions between the zwitterionic CSP and the amphoteric analyte, supplemented by other interactions like hydrogen bonding.[5] | Good. Specifically designed for the separation of amphoteric molecules like amino acids. | Offers a complementary selectivity to other CSPs. The mobile phase typically contains both an acid and a base to control the ionization of both the CSP and the analyte.[5] |
Method Development Workflow: A Strategic Approach
A systematic screening approach is the most efficient path to a successful chiral separation of D- and L-imidazole lactic acid. The following workflow is recommended:
Caption: A systematic workflow for developing a chiral HPLC method for imidazole lactic acid.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a starting point for the method development process, focusing on a teicoplanin-based CSP, which holds the highest probability of success.
1. Materials and Instrumentation:
-
HPLC system with a UV detector or Mass Spectrometer (MS)
-
Chiral Stationary Phase: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm
-
Mobile Phase A: Acetonitrile (ACN)
-
Mobile Phase B: Water with 0.1% Formic Acid (FA)
-
Sample: Racemic imidazole lactic acid dissolved in the initial mobile phase.
2. Initial Screening Conditions:
-
Method 1 (Reversed-Phase):
-
Mobile Phase: 60:40 (v/v) ACN/Water + 0.1% FA
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm (or appropriate wavelength for your analyte)
-
-
Rationale: This reversed-phase condition is a standard starting point for polar analytes on teicoplanin phases. Formic acid is used to suppress the ionization of the carboxylic acid and protonate the imidazole ring, which can enhance interaction with the CSP.[2]
3. Optimization Steps:
-
Adjust Organic Modifier Concentration: If retention is too low, decrease the ACN percentage. If it is too high, increase it. The enantioselectivity often changes with the organic modifier concentration.[2]
-
Modify Additives: If peak shape is poor or resolution is insufficient, consider:
-
Switching the acidic additive to trifluoroacetic acid (TFA).
-
For polar organic mode (e.g., using methanol or ethanol as the main solvent), adding a small amount of a basic additive like diethylamine (DEA) can be beneficial, especially if the analyte interacts strongly with residual silanols on the silica surface.
-
-
Vary Temperature: Analyze at different temperatures (e.g., 15 °C, 25 °C, 40 °C). Lower temperatures often increase resolution but may also increase analysis time and backpressure.
4. Data Analysis:
-
Calculate the retention factors (k), separation factor (α), and resolution (Rs) for each condition to quantitatively assess the separation performance.
The Chiral Recognition Mechanism: A Molecular Perspective
The separation of D- and L-imidazole lactic acid on a teicoplanin-based CSP is predicated on the formation of transient, diastereomeric complexes. The multiple functional groups of both the analyte and the CSP allow for a "three-point interaction," which is essential for chiral recognition.
Caption: A simplified model of the chiral recognition mechanism between imidazole lactic acid and a teicoplanin CSP.
In this proposed mechanism, the protonated imidazole ring of the analyte can form an ionic bond with an anionic site on the CSP. Simultaneously, the carboxyl and hydroxyl groups can engage in hydrogen bonding with amide groups on the teicoplanin structure. The subtle differences in the spatial arrangement of these groups between the D- and L-isomers lead to a difference in the stability of these transient complexes, resulting in different retention times and, thus, separation.
Conclusion
Differentiating the D- and L-isomers of imidazole lactic acid is a challenging yet achievable task with modern chiral chromatography. A systematic approach, beginning with the screening of robust CSPs like teicoplanin-based phases under reversed-phase conditions, is the most effective strategy. By understanding the analyte's properties and the principles of chiral recognition, researchers can efficiently develop and optimize a reliable method for the accurate quantification of these critical enantiomers. This guide serves as a foundational framework to navigate the complexities of this specific chiral separation, empowering scientists to achieve their analytical goals with confidence and precision.
References
-
Avesis. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Retrieved from [Link]
-
Chromatography Today. (2016, September 6). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from [Link]
-
PubMed. (2004, May 15). Comparison of the chiral separation of amino-acid derivatives by a teicoplanin and RN-beta-CD CSPs using waterless mobile phases: Factors that enhance resolution. Retrieved from [Link]
-
Daicel. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Retrieved from [Link]
-
PMC. (2021, February 24). A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions. Retrieved from [Link]
-
Acta Naturae. (n.d.). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral stationary phases of teicoplanin-based and of aminoglycosides-based for the separation of amino acids enantiomers. Retrieved from [Link]
-
Agilent. (2019, September 12). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Retrieved from [Link]
-
Scholars' Mine. (1996, April 19). Facile Liquid Chromatographic Enantioresolution of Native Amino Acids and Peptides using a Teicoplanin Chiral Stationary Phase. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]
Sources
Validating Purity & Stoichiometry of D-β-Imidazole Lactic Acid Monohydrate: An Elemental Analysis Framework
Topic: Validating Purity of D-β-Imidazole Lactic Acid Monohydrate Using Elemental Analysis Content Type: Publish Comparison Guide
Executive Summary
In the synthesis of chiral imidazole alkaloids and drug intermediates, D-β-imidazole lactic acid monohydrate (CAS 1246814-96-9) presents a specific validation challenge. While High-Performance Liquid Chromatography (HPLC) is the industry standard for detecting organic impurities, it is fundamentally blind to the hydration state of the crystal lattice.[1]
For a monohydrate, the water molecule is not a contaminant but a stoichiometric component of the Active Pharmaceutical Ingredient (API). Elemental Analysis (CHN) serves as the critical orthogonal method to validate this stoichiometry.[1] This guide outlines a self-validating protocol to distinguish the true monohydrate from anhydrous forms or hygroscopic wet samples, a distinction that directly impacts potency calculations and dosage precision.[1]
Part 1: The Strategic Necessity of Elemental Analysis
The "Blind Spot" of HPLC
Most researchers rely on HPLC for purity.[1] However, HPLC requires dissolving the sample, which destroys the solid-state structure.[1]
-
HPLC Result: Tells you the ratio of D-β-imidazole lactic acid to organic byproducts (e.g., enantiomers, unreacted starting materials).
-
The Gap: HPLC cannot distinguish between D-β-imidazole lactic acid (Anhydrous) and D-β-imidazole lactic acid (Monohydrate).[1]
-
The Risk: If you assume a sample is the monohydrate (MW 174.[1]15) but it is actually anhydrous (MW 156.14), your molar dosing will be off by ~11.5% .[1]
Why Elemental Analysis (EA)?
EA measures the mass fraction of Carbon, Hydrogen, and Nitrogen.[1] Because the monohydrate contains ~10.3% water by mass, the theoretical %C and %N values shift significantly compared to the anhydrous form. This makes EA a definitive tool for confirming the solvated state .[1]
Table 1: Theoretical Values (The Validation Baseline)
| Element | Anhydrous (C₆H₈N₂O₃) | Monohydrate (C₆H₈N₂O₃ · H₂O) | Delta (Discriminator) |
| MW | 156.14 g/mol | 174.15 g/mol | +18.01 |
| Carbon | 46.15% | 41.38% | 4.77% (High discrimination) |
| Hydrogen | 5.16% | 5.79% | 0.63% |
| Nitrogen | 17.94% | 16.09% | 1.85% (High discrimination) |
Technical Insight: A deviation of >0.4% from the theoretical value is generally the limit of acceptable error. The 4.77% gap in Carbon content makes it impossible to confuse the two forms if the method is performed correctly.
Part 2: Comparative Methodologies
To validate the product effectively, one must understand how EA compares to and complements other techniques.[1]
Table 2: Performance Comparison of Validation Methods
| Feature | Elemental Analysis (CHN) | HPLC (Reverse Phase) | Karl Fischer (KF) | NMR (¹H / ¹³C) |
| Primary Target | Bulk Purity & Stoichiometry | Specific Organic Impurities | Water Content Only | Structure ID |
| Hydrate Validation | Excellent. Confirms C/N dilution by water.[1] | None. Sample is dissolved. | Good. Measures water directly.[1] | Poor. Water peak often exchanged/suppressed.[1] |
| Sample Destructive? | Yes (Combustion) | Yes (Solvation) | Yes (Titration) | No (if recovered) |
| Blind Spots | Cannot ID which impurity is present.[1] | Cannot see inorganic salts or water.[1] | Cannot see organic impurities. | Low sensitivity for trace salts.[1] |
| Cost/Throughput | Low Cost / High Throughput | Medium Cost / Medium Throughput | Low Cost / High Throughput | High Cost / Low Throughput |
Part 3: Experimental Protocol (Self-Validating System)
This protocol is designed for the PerkinElmer 2400 Series II or Thermo FlashSmart , but applies to any standard combustion analyzer.[1]
Step 1: Sample Preparation & Handling
-
Risk: D-β-imidazole lactic acid monohydrate can be hygroscopic.[1] If the sample absorbs excess atmospheric moisture, %C will drop artificially.[1]
-
Protocol:
-
Equilibrate the sample in a desiccator with a saturated salt solution (e.g., NaBr, ~58% RH) to ensure the monohydrate is stable, or handle rapidly in a controlled humidity environment.[1]
-
Do NOT dry in a vacuum oven at high heat (>60°C) prior to analysis, as this may strip the lattice water, converting it to a partial anhydrous form.[1]
-
Step 2: Combustion Optimization
-
Chemistry: Imidazole rings are stable aromatic systems.[1] Incomplete combustion leads to low Nitrogen recovery (formation of carbon nitrides).[1]
-
Optimization:
-
Oxidation Catalyst: Use Tungsten Trioxide (WO₃) powder mixed with the sample to facilitate complete oxidation of the imidazole ring.[1]
-
Oxygen Boost: Ensure a 2-3 second oxygen injection delay to allow the sample to reach flash combustion temperature (~950°C-1000°C).
-
Step 3: The Workflow Diagram
Figure 1: Integrated validation workflow ensuring orthogonal confirmation of purity and hydration state.
Part 4: Data Interpretation & Troubleshooting
Interpreting EA data requires analyzing the deviation from theoretical values.[1]
Acceptance Criteria
For Research Grade D-β-imidazole lactic acid monohydrate:
Troubleshooting Common Deviations
Scenario A: The "Wet" Sample
-
Data: Carbon is Low (< 40.9%), Nitrogen is Low , Hydrogen is High .[1]
-
Diagnosis: The sample contains excess surface water (hygroscopic moisture) on top of the lattice water.[1]
-
Action: Compare with Karl Fischer. If KF > 10.35% (theoretical monohydrate water content), dry the sample gently at 40°C and re-test.
Scenario B: The "Dehydrated" Sample
-
Data: Carbon is High (> 42.0%), Nitrogen is High .[1]
-
Diagnosis: The sample has lost some lattice water, likely due to aggressive drying or storage in a desiccator with strong desiccants (e.g., P₂O₅).[1]
-
Action: Re-equilibrate at ambient humidity.
Scenario C: The "Salt" Contamination
-
Data: Carbon and Nitrogen are Low , but the C/N ratio is correct (~2.57).[1]
-
Diagnosis: Presence of inorganic salts (e.g., NaCl, Na₂SO₄) from the isolation step.[1] These do not burn, effectively diluting the organic mass.[1]
-
Action: Check Ash content or run Ion Chromatography.
Decision Logic Diagram
Figure 2: Logic tree for interpreting Elemental Analysis deviations.
References
-
PubChem. (n.d.).[1][2] D-b-Imidazole lactic Acid Monohydrate (CID 55275928).[1][3] National Library of Medicine.[1][3] Retrieved from [Link][3]
-
Thermo Fisher Scientific. (n.d.).[1][4] D-Beta-Imidazole lactic Acid Monohydrate Product Specifications. Retrieved from [Link]
-
MDPI. (2020).[1] Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. Pharmaceutics. Retrieved from [Link]
Sources
- 1. L-B-IMIDAZOLELACTIC ACID, MONOHYDRATE 14403-45-3, CasNo.14403-45-3 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 2. Imidazolelactic acid | C6H8N2O3 | CID 459122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C6H10N2O4 | CID 55275928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Cross-validation of ELISA vs LC-MS for D-b-imidazole lactic acid detection
This guide provides a rigorous technical framework for cross-validating Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the detection of D-Imidazole Lactic Acid (D-ILA) .
Executive Summary
D-Imidazole Lactic Acid (D-ILA) , a metabolite of histidine often associated with specific microbial fermentation (e.g., Clostridium species) and metabolic disorders (e.g., PKU, histidinemia), presents a unique analytical challenge. Its low molecular weight (156.14 Da), high polarity, and the presence of the L-isomer enantiomer require precise discrimination.
-
LC-MS/MS is the Reference Standard , offering definitive structural identification and stereochemical resolution (using chiral columns).
-
ELISA serves as a High-Throughput Screen , but suffers from potential cross-reactivity with L-ILA and histidine.
Core Recommendation: Do not rely solely on ELISA for D-ILA without initial LC-MS/MS cross-validation. A correlation coefficient (
Technical Principles & Methodologies
A. The Analyte: D-Imidazole Lactic Acid
-
Chemical Formula:
[1] -
Molecular Weight: 156.14 g/mol
-
Key Challenge: Differentiating the D-isomer from the L-isomer (endogenous mammalian metabolite) and the precursor Histidine (155.15 Da).
B. Method 1: LC-MS/MS (The Gold Standard)
Mechanism: Physical separation based on polarity and chirality, followed by mass-to-charge (
-
Instrumentation: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).
-
Chromatography (Critical):
-
Standard C18 columns fail to retain this polar compound.
-
Recommended Column: Chiral column (e.g., Astec CHIROBIOTIC® R or Daicel Chiralpak ZWIX ) is mandatory to separate D- and L-enantiomers. Alternatively, a HILIC column (e.g., Waters BEH Amide) can be used if total ILA is acceptable, but it will not distinguish isomers.
-
-
Ionization: Electrospray Ionization (ESI) Positive Mode.
-
MRM Transitions:
-
Quantifier:
(Loss of , specific to the lactate moiety). -
Qualifier:
(Imidazole ring fragment).
-
C. Method 2: Competitive ELISA (The Screening Tool)
Mechanism: Competitive inhibition where D-ILA in the sample competes with a fixed biotinylated D-ILA analog for a limited number of anti-D-ILA antibody binding sites.
-
Critical Weakness: Most antibodies raised against small molecules (haptens) exhibit 10–40% cross-reactivity with stereoisomers (L-ILA) or structural analogs (Histidine, Imidazole Pyruvate).
-
Signal: Inverse relationship (Higher OD = Lower D-ILA concentration).
Experimental Protocol: Cross-Validation Study
To validate the ELISA against the LC-MS/MS reference, follow this three-phase protocol.
Phase 1: Specificity & Stereoselectivity Check
Objective: Determine if the ELISA falsely detects the L-isomer.
-
Prepare Standards:
-
Tube A: Pure D-ILA (100 ng/mL).
-
Tube B: Pure L-ILA (100 ng/mL).
-
Tube C: L-Histidine (1000 ng/mL - physiological excess).
-
-
Run ELISA: Measure Apparent Concentration.
-
Acceptance Criteria:
-
Tube B signal should be < 5% of Tube A (Cross-reactivity < 5%).
-
Tube C signal should be < 1% of Tube A.
-
Phase 2: Matrix Effect & Spike Recovery
Objective: Assess how biological fluids (urine/plasma) interfere with detection.
-
Matrix: Pooled human urine (filtered).
-
Spike: Add D-ILA to reach final concentrations of 10, 50, and 200 ng/mL.
-
Extraction (LC-MS): Protein precipitation with Acetonitrile (1:3 v/v) containing deuterated internal standard (D-ILA-d3).
-
Direct Assay (ELISA): Dilute urine 1:10, 1:20, 1:50 in Assay Buffer.
-
Calculation:
Phase 3: Method Correlation (The "Real World" Test)
Objective: Statistical validation using clinical samples (
-
Sample Set: 40 samples covering the dynamic range (e.g., 0–500 ng/mL).
-
Split Samples: Aliquot each sample into two vials.
-
Vial 1
LC-MS/MS analysis. -
Vial 2
ELISA analysis.
-
-
Data Analysis:
-
Linear Regression: Plot ELISA (y) vs LC-MS (x). Ideal slope = 1.0.
-
Bland-Altman Plot: Plot (ELISA - LCMS) vs Average. Look for systematic bias (e.g., ELISA consistently overestimating due to matrix interference).
-
Data Presentation & Decision Matrix
Comparative Performance Table
| Feature | LC-MS/MS (Chiral) | Competitive ELISA |
| Specificity | High (Distinguishes D vs L) | Moderate/Low (Risk of L-isomer cross-talk) |
| Sensitivity (LLOQ) | ~0.5 ng/mL | ~5–10 ng/mL |
| Throughput | 10–15 mins/sample | 96 samples / 3 hours |
| Cost Per Sample | High ( | Low ( |
| Sample Prep | Extraction required (PPT/SPE) | Minimal (Dilution) |
| Primary Use | Confirmatory / Clinical Dx | High-Volume Screening |
Workflow Visualization
Caption: Logical workflow for cross-validating ELISA results against the LC-MS/MS reference standard.
References
-
Henry, H., et al. (2012). Sensitive determination of D-lactic acid and L-lactic acid in urine by high-performance liquid chromatography-tandem mass spectrometry.[2][3] Clinical Chemistry and Laboratory Medicine.[2] (Demonstrates the necessity of chiral columns for lactic acid isomers).
-
Miyano, H., et al. (2021). Rapid and simultaneous determination of histidine metabolism intermediates in human and mouse microbiota and biomatrices.[4][5] BioFactors.[6] (Establishes LC-MS/MS protocols for imidazole propionate and lactic acid).
-
FDA Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration. (Standard protocols for cross-validation).
-
BenchChem. Analytical Methods for Imidazole Derivative Characterization. (General properties of imidazole detection).
Sources
- 1. namiki-s.co.jp [namiki-s.co.jp]
- 2. labcluster.com [labcluster.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Rapid and simultaneous determination of histidine metabolism intermediates in human and mouse microbiota and biomatrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
Verification of optical rotation values for D-b-imidazole lactic acid monohydrate
Technical Verification Guide: Optical Rotation of D-
Executive Summary & Core Directive
Objective: To establish a robust, self-validating protocol for verifying the enantiomeric purity of D-
Target Audience: Analytical Chemists, Process Development Scientists, and QC Managers in pharmaceutical synthesis.
The Challenge: D-
Key Specification:
-
Target Compound: D-
-Imidazole Lactic Acid Monohydrate[1] -
Expected Specific Rotation (
): +40.5° to +42.5° [2] -
Conditions:
g/100mL in Water, C.
Technical Background & Comparative Analysis
The Enantiomeric Relationship
The optical rotation of chiral molecules is a physical constant where enantiomers exhibit rotations of equal magnitude but opposite direction.[3][4][5][6][7][8] While the L-isomer (S-configuration) is the naturally occurring metabolite derived from L-histidine, the D-isomer (R-configuration) is often the required synthon for specific pharmaceutical applications.
| Feature | D-Isomer (Target) | L-Isomer (Alternative/Impurity) |
| Chemical Name | (R)-2-Hydroxy-3-(1H-imidazol-4-yl)propanoic acid monohydrate | (S)-2-Hydroxy-3-(1H-imidazol-4-yl)propanoic acid monohydrate |
| CAS Number | 1246814-96-9 | 14403-45-3 |
| Configuration | R | S |
| Specific Rotation ( | +40.5° to +42.5° (Water) | -40.5° to -42.5° (Water) |
| Primary Use | Synthetic Intermediate (e.g., Pilocarpine) | Biological Metabolite / Biomarker |
Solvent & pH Sensitivity (Critical Variable)
The imidazole ring (
-
In Water (pH ~5-6): The zwitterion dominates. The rotation is stable around +41.5°.
-
In 1N HCl (pH < 1): The imidazole ring and carboxylate are fully protonated. This drastically changes the electronic environment and can shift the specific rotation value. Recommendation: Adhere strictly to Water as the solvent for the standard +41.5° specification unless a specific acidic method is validated.
Experimental Protocol: Optical Rotation Verification
Methodology: Polarimetry (Sodium D Line, 589 nm).[5][7]
Principle: Measurement of the angle of rotation (
Materials & Equipment
-
Analyte: D-
-Imidazole Lactic Acid Monohydrate (Dried at 40°C under vacuum to remove excess surface moisture, ensuring strictly monohydrate stoichiometry). -
Solvent: HPLC-grade Water (degassed).
-
Instrument: Digital Polarimeter with temperature control (Peltier).
-
Cell: 1 dm (100 mm) thermostated quartz cell.
Step-by-Step Workflow
-
Blanking:
-
Fill the 1 dm cell with pure HPLC-grade water.
-
Equilibrate to 20.0°C ± 0.5°C .
-
Zero the instrument.[9] Ensure the reading is stable at
.
-
-
Sample Preparation (
):-
Accurately weigh 45.0 mg (
mg) of the sample into a 10 mL volumetric flask. -
Add approximately 8 mL of HPLC-grade water.
-
Sonicate for 5 minutes to ensure complete dissolution (imidazole derivatives can be slow to dissolve).
-
Dilute to volume with water and mix by inversion (
).
-
-
Measurement:
-
Rinse the cell with a small volume of the sample solution.
-
Fill the cell, ensuring no air bubbles are trapped in the light path.
-
Equilibrate to 20.0°C .
-
Record the observed rotation (
) (average of 5 readings).
-
-
Calculation:
Acceptance Criteria
-
Pass: Calculated
falls within +40.0° to +43.0° . -
Flag for Review: Value is positive but outside range (check water content/drying).
-
Fail: Value is negative (indicates L-isomer) or near zero (indicates racemate).
Visualization: Verification Logic Flow
Figure 1: Decision logic for the verification of D-
Troubleshooting & Self-Validation
| Observation | Root Cause Analysis | Corrective Action |
| Rotation is Negative (-) | Wrong enantiomer supplied (L-isomer). | Reject batch. Verify CAS 14403-45-3 vs 1246814-96-9. |
| Rotation is Low (+20° to +30°) | 1. Sample is wet (excess water).2. Partial racemization.3. Impure sample (salts). | 1. Dry sample (KF titration).2. Run Chiral HPLC.3. Check ROI (Residue on Ignition). |
| Rotation is High (> +45°) | Solvent evaporation or incorrect weighing. | Re-prepare sample. Ensure flask is sealed. |
| Drifting Reading | Temperature instability or incomplete dissolution. | Ensure thermostat is active (20°C). Sonicate longer. |
References
-
Master Organic Chemistry. Optical Rotation, Optical Activity, and Specific Rotation. Retrieved from [Link] (Methodological grounding).
Sources
- 1. D-β-Imidazolelactic Acid, Monohydrate | CAS 1246814-96-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]
- 3. Optical rotation - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 3.3 Optical Activity – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 6. 3.3 Optical Activity – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. A general method to predict optical rotations of chiral molecules from their structures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Khan Academy [khanacademy.org]
Safety Operating Guide
D-b-Imidazole lactic Acid Monohydrate proper disposal procedures
D-β-Imidazole Lactic Acid Monohydrate: Operational Disposal & Safety Guide
Executive Operational Summary
Immediate Action Directive: D-β-Imidazole lactic acid monohydrate (CAS: 1246814-96-9) must be handled as a Hazardous Chemical Waste . Due to the bioactive nature of imidazole derivatives and the potential for corrosivity/irritation associated with the parent moieties, it is strictly prohibited from sanitary sewer disposal (sink) or regular trash.
Disposal Classification:
-
Primary Stream: Solid Organic Chemical Waste (Non-Halogenated).
-
Secondary Stream (if in solution): Aqueous Organic Waste (pH adjustment may be required).
-
Destruction Method: High-temperature incineration via licensed hazardous waste contractor.
Technical Characterization & Hazard Profile
To ensure safe handling, one must understand the chemical behavior of the analyte.[1] This compound is an amphoteric intermediate—containing both a basic imidazole ring and an acidic carboxyl group.
Table 1: Chemical Identity & Physical Properties
| Parameter | Specification |
| Chemical Name | D-β-Imidazole lactic acid monohydrate |
| Synonyms | (R)-2-Hydroxy-3-(1H-imidazol-5-yl)propanoic acid hydrate |
| CAS Number | 1246814-96-9 |
| Molecular Formula | C₆H₁₀N₂O₄ |
| Molecular Weight | 174.15 g/mol |
| Physical State | White to off-white solid (crystalline powder) |
| Solubility | Soluble in water; slightly soluble in methanol |
Table 2: Hazard Identification (GHS Classification) Note: While specific data for this hydrate is limited, protocols are derived from the parent compound (Imidazole, CAS 288-32-4) based on the Precautionary Principle.
| Hazard Class | Code | Description |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage (Conservative classification). |
| Reproductive Toxicity | H360 | May damage fertility or the unborn child (Parent imidazole hazard).[2] |
| Acute Toxicity | H302 | Harmful if swallowed.[3] |
Protocol: Step-by-Step Disposal Procedures
This protocol utilizes a "Cradle-to-Grave" tracking methodology to ensure compliance with RCRA (USA) and CLP (EU) standards.
Phase A: Segregation & Accumulation
-
Determine Waste State:
-
Solid Waste: Excess powder, contaminated weigh boats, and heavily soiled gloves.
-
Liquid Waste: Stock solutions or reaction mixtures containing the compound.
-
-
Select Container:
-
Solids: Use a wide-mouth HDPE (High-Density Polyethylene) jar or clear glass jar with a screw-top lid.
-
Liquids: Use a chemically resistant Nalgene bottle (HDPE or Polypropylene). Do not use metal containers due to potential corrosion from the carboxylic acid moiety.
-
-
Segregation Logic (Critical):
-
Incompatible with: Strong Oxidizers (e.g., Peroxides, Nitrates) and Acid Chlorides.
-
Storage: Store in the "Organic Acids" or "General Organic" waste section. Keep away from "Oxidizer" waste streams to prevent exothermic reactions.
-
Phase B: Labeling & Deactivation
-
Labeling:
-
Attach a hazardous waste tag immediately upon the first addition of waste.[4]
-
Constituents: Write "D-beta-Imidazole lactic acid monohydrate" (Do not use abbreviations like "D-b-ILA").
-
Hazard Checkbox: Mark "Toxic" and "Corrosive".
-
-
Spill Cleanup (Minor):
-
Solids: Sweep up carefully to avoid dust generation.[2][5] Place in the solid waste container.
-
Liquids: Absorb with vermiculite or a standard chemical spill pad. Place the pad in a sealed bag and tag as hazardous waste.
-
Decontamination: Wipe the surface with 10% bleach solution followed by water to degrade trace imidazole residues.
-
Phase C: Final Disposal
-
Hand-off: Cap the container tightly (leave 1-inch headspace for liquids).
-
Request Pickup: Submit a request to your facility's EHS (Environmental Health & Safety) department or contracted waste hauler (e.g., Veolia, Clean Harbors).
-
Destruction: The required method is Incineration to ensure thermal decomposition of the imidazole ring.
Visual Workflow: Disposal Decision Tree
The following diagram illustrates the logical flow for categorizing and disposing of D-β-Imidazole lactic acid monohydrate.
Figure 1: Decision matrix for the safe segregation and disposal of imidazole-based chemical waste.
Scientific Rationale & Safety Integrity
Why Incineration? Biological waste treatment plants (sewage systems) rely on microbial activity. While imidazole is a biological metabolite, high concentrations of synthetic derivatives can inhibit specific bacterial enzymes or persist in the water table. Thermal oxidation (incineration) guarantees the breakdown of the heterocyclic ring into basic nitrogen oxides and carbon dioxide [1].
Why Segregate from Oxidizers? The imidazole ring is electron-rich. In the presence of strong oxidizing agents (e.g., concentrated nitric acid or peroxides), there is a theoretical risk of rapid oxidation or nitration, which can be exothermic. Segregation prevents accidental "trash can chemistry" [2].
Self-Validating Safety Check: Before closing the waste container, ask: “If this bottle breaks, will it react with the bottle next to it?”
-
If the neighbor is an Oxidizer -> MOVE IT.
-
If the neighbor is an Organic Solvent -> SAFE.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 55275928, D-beta-Imidazole lactic Acid Monohydrate. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
